molecular formula C29H31N3O B15616969 WIN 62577

WIN 62577

Cat. No.: B15616969
M. Wt: 437.6 g/mol
InChI Key: YBCYJDNOPAFFOW-IMOYXPSTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WIN 62577 is a useful research compound. Its molecular formula is C29H31N3O and its molecular weight is 437.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H31N3O

Molecular Weight

437.6 g/mol

IUPAC Name

(3R,4S,7S,8S,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol

InChI

InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29-/m1/s1

InChI Key

YBCYJDNOPAFFOW-IMOYXPSTSA-N

Origin of Product

United States

Foundational & Exploratory

WIN 62577: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62577 is a synthetic, non-peptide molecule recognized for its dual antagonist activity. Primarily identified as a potent and selective antagonist for the rat neurokinin-1 (NK1) receptor, it exhibits no significant affinity for the human NK1 receptor. Concurrently, this compound interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs), functioning as an allosteric modulator. Specifically, it acts as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 muscarinic receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its allosteric modulation of muscarinic receptors. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Modulation of Muscarinic Receptors

This compound exerts its primary effects on the muscarinic acetylcholine receptor system not by directly competing with the endogenous ligand, acetylcholine, at the orthosteric binding site, but by binding to a distinct, allosteric site on the receptor. This interaction modulates the receptor's affinity for acetylcholine.

At the M3 muscarinic receptor, this compound acts as a positive allosteric modulator , enhancing the binding affinity of acetylcholine.[1] This potentiation of the endogenous ligand's effect is a key feature of its mechanism. This compound and its analogs have been instrumental in defining a second, pharmacologically distinct allosteric site on muscarinic receptors, separate from the site that binds well-known allosteric modulators like gallamine (B1195388) and strychnine.[1]

The interaction of this compound with muscarinic receptors is complex and subtype-dependent, exhibiting positive, negative, or neutral cooperativity with the orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS) and the agonist acetylcholine (ACh), depending on the specific receptor subtype.[1] Despite its allosteric interaction, this compound and its analog WIN 51,708 do not affect the dissociation rate of [³H]NMS from M3 receptors.[1]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with muscarinic receptors. The data is primarily derived from radioligand binding assays.

Table 1: Affinity of this compound for Muscarinic Receptors

Receptor SubtypeLog Affinity (pKi) Range
M1 - M45.0 - 6.7

Data extracted from Lazareno et al., 2002.[1]

Table 2: Cooperativity of this compound with Orthosteric Ligands at Muscarinic Receptors

Receptor SubtypeCooperativity with [³H]NMSCooperativity with Acetylcholine (ACh)
M1NegativeVariable (Positive/Negative/Neutral)
M2NegativeVariable (Positive/Negative/Neutral)
M3NeutralPositive (Allosteric Enhancer)
M4NegativeVariable (Positive/Negative/Neutral)

Data interpreted from Lazareno et al., 2002.[1]

Signaling Pathways

Primary M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor, the primary target for this compound's allosteric enhancement, is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G-proteins.[2][3] Activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets ACh Acetylcholine (ACh) ACh->M3R Binds WIN62577 This compound (Allosteric Enhancer) WIN62577->M3R Enhances ACh binding

Caption: M3 Muscarinic Receptor Signaling via the Gq/11 Pathway.

Muscarinic Receptor-Mediated p38 MAPK Activation

Activation of M3 muscarinic receptors can also lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This signaling cascade is typically associated with cellular stress and inflammation.

M3_p38MAPK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq M3R->Gq p38 p38 MAPK M3R->p38 Activates (via Gβγ of Gi) PLC_beta PLC-β1 Gq->PLC_beta PKC PKC PLC_beta->PKC via DAG ERK12 ERK1/2 PKC->ERK12 Activates cPLA2 cPLA2 ERK12->cPLA2 Phosphorylates Downstream Downstream Effects cPLA2->Downstream p38->cPLA2 Phosphorylates ACh Acetylcholine ACh->M3R

Caption: M3 Receptor-Mediated Activation of the p38 MAPK Pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies heavily on radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Equilibrium Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled ligand (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.

Methodology:

  • Membrane Preparation:

    • CHO cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, or M4) are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

      • A fixed concentration of the radioligand, [³H]N-methylscopolamine ([³H]NMS) (typically at a concentration close to its Kd).

      • A range of concentrations of the unlabeled competitor, this compound.

      • The prepared cell membranes.

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]NMS Dissociation Kinetics Assay

This assay is used to determine the effect of an allosteric modulator on the dissociation rate of a radiolabeled ligand from the receptor.

Methodology:

  • Association Phase:

    • Cell membranes are incubated with [³H]NMS at a concentration near its Kd in assay buffer until equilibrium is reached, allowing the radioligand to bind to the receptors.

  • Dissociation Phase:

    • Dissociation is initiated by adding a high concentration of an unlabeled orthosteric ligand (e.g., 1 µM atropine) to prevent re-binding of the dissociated [³H]NMS.

    • In parallel experiments, dissociation is initiated in the presence of both the unlabeled orthosteric ligand and a specific concentration of this compound.

  • Sampling:

    • At various time points after the initiation of dissociation, aliquots of the incubation mixture are filtered and washed as described in the equilibrium binding assay.

  • Detection and Analysis:

    • The radioactivity remaining on the filters at each time point is measured.

    • The natural logarithm of the specific binding is plotted against time.

    • The dissociation rate constant (koff) is determined from the slope of the resulting line.

    • A comparison of the koff values in the absence and presence of this compound reveals its effect on the dissociation of [³H]NMS.

Experimental and Logical Workflows

Workflow for Determining Allosteric Modulation

The following diagram illustrates the logical workflow used to characterize this compound as an allosteric modulator of muscarinic receptors.

Allosteric_Modulation_Workflow Start Hypothesis: This compound interacts with muscarinic receptors EquilibriumBinding Equilibrium Competition Binding Assay ([³H]NMS vs. This compound) Start->EquilibriumBinding Noncompetitive Observation: Incomplete displacement of [³H]NMS and/or change in [³H]NMS affinity EquilibriumBinding->Noncompetitive Conclusion1 Conclusion: This compound binds to an allosteric site Noncompetitive->Conclusion1 Yes DissociationAssay [³H]NMS Dissociation Kinetics Assay (in presence of this compound) Conclusion1->DissociationAssay NoEffect Observation: No change in [³H]NMS dissociation rate at M3 DissociationAssay->NoEffect Conclusion2 Conclusion: This compound is a neutral allosteric modulator of antagonist binding at M3 NoEffect->Conclusion2 Yes FunctionalAssay Functional Assay (e.g., ACh-induced Ca²⁺ flux) in presence of this compound Conclusion2->FunctionalAssay Potentiation Observation: Increased potency of ACh at M3 FunctionalAssay->Potentiation Conclusion3 Final Conclusion: This compound is a positive allosteric modulator of ACh at the M3 receptor Potentiation->Conclusion3 Yes

Caption: Logical Workflow for Characterizing Allosteric Modulation.

Conclusion

This compound serves as a valuable pharmacological tool for studying the complexities of muscarinic receptor function. Its primary mechanism of action involves the allosteric modulation of these receptors, most notably acting as a positive allosteric modulator of acetylcholine at the M3 subtype. This activity is mediated through a distinct allosteric binding site, highlighting the potential for developing subtype-selective drugs that fine-tune cholinergic signaling rather than simply blocking or activating it. The downstream consequences of this modulation are primarily through the canonical Gq/11-PLC signaling pathway, with potential crosstalk to other pathways such as the p38 MAPK cascade. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other allosteric modulators, which hold promise for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

The Pharmacology of WIN 62577: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62577 is a synthetic, non-peptide molecule originally identified as a potent and selective antagonist for the rat neurokinin-1 (NK1) receptor. Subsequent research, however, has revealed a more complex pharmacological profile, demonstrating that this compound also acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This dual activity, particularly its effects on the M1-M4 mAChR subtypes, has positioned this compound as a valuable tool for investigating the intricacies of allosteric modulation and its potential therapeutic implications. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interactions with muscarinic receptors. We present available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound (17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrimido[1,2-a]benzimidazole) is a steroidal derivative that has garnered interest in the field of pharmacology due to its multifaceted receptor interactions. While initially characterized as a rat-specific NK1 receptor antagonist, its significant activity at muscarinic acetylcholine receptors has become a primary focus of study.[1][2] this compound and its analogs have been instrumental in defining a second allosteric binding site on muscarinic receptors, distinct from the classical allosteric site recognized by agents like gallamine (B1195388) and strychnine.[1]

This guide will delve into the detailed pharmacology of this compound, summarizing its binding affinities, allosteric effects, and the experimental approaches used to elucidate these properties.

Quantitative Pharmacological Data

The interaction of this compound with muscarinic receptors is characterized by its allosteric nature, meaning it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This interaction modulates the receptor's response to ACh. The affinity of this compound for the unliganded muscarinic receptors and its cooperativity with orthosteric ligands like N-methylscopolamine (NMS) and acetylcholine have been investigated.

Table 1: Allosteric Modulatory Properties of this compound at Muscarinic Receptors

Receptor SubtypeLigandParameterValueReference
M1This compoundlog Affinity (unliganded)5.0 - 6.7[1]
M2This compoundlog Affinity (unliganded)5.0 - 6.7[1]
M3This compoundlog Affinity (unliganded)5.0 - 6.7[1]
M3This compoundCooperativity with AChPositive (Allosteric Enhancer)[1][2]
M4This compoundlog Affinity (unliganded)5.0 - 6.7[1]

Note: Specific Ki or Kb values and quantitative cooperativity factors (α values) for this compound at each individual M1-M4 receptor subtype are not consistently reported in publicly available literature. The log affinity range represents the general affinity of the "WIN" series of compounds for unliganded muscarinic receptors.

Mechanism of Action: Allosteric Modulation of Muscarinic Receptors

This compound exhibits differential allosteric effects on various muscarinic receptor subtypes. Its most well-characterized action is as a positive allosteric modulator (PAM) of the M3 muscarinic receptor.[1][2] As a PAM, this compound enhances the binding affinity of acetylcholine for the M3 receptor, thereby potentiating its downstream signaling.

For the M1, M2, and M4 receptor subtypes, the nature of the cooperativity with acetylcholine can be positive, negative, or neutral, depending on the specific ligand and experimental conditions.[1] This complex interaction profile highlights the nuanced nature of allosteric modulation by this compound.

Importantly, studies with analogs of this compound, such as PG987, have provided evidence for a second, pharmacologically distinct allosteric site on the M3 receptor.[1] This site is separate from the one that binds classical allosteric modulators like gallamine. WIN 62,577 appears to interact with this second allosteric site.[1]

Experimental Protocols

The pharmacological characterization of this compound has primarily been achieved through radioligand binding assays. These experiments are crucial for determining the affinity of the compound for the receptor and its effect on the binding of other ligands.

Equilibrium Radioligand Binding Assays

These assays are used to determine the affinity of this compound for muscarinic receptors and its cooperativity with orthosteric ligands at equilibrium.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound and the cooperativity factor (α) for its interaction with an orthosteric ligand.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Unlabeled this compound.

  • Unlabeled orthosteric agonist (e.g., acetylcholine) or antagonist.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of unlabeled this compound. To determine cooperativity with an agonist, also include varying concentrations of acetylcholine.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. The cooperativity factor (α) can be determined by analyzing the effect of this compound on the binding of the orthosteric ligand.

Nonequilibrium (Kinetic) Radioligand Binding Assays

These assays are used to investigate the effect of this compound on the association and dissociation rates of an orthosteric radioligand.

Objective: To determine if this compound affects the on-rate (kon) or off-rate (koff) of an orthosteric ligand.

Protocol (Dissociation Kinetics):

  • Equilibration: Incubate cell membranes with the radioligand ([3H]NMS) to allow for binding to reach equilibrium.

  • Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of an unlabeled orthosteric antagonist (e.g., atropine) in the presence or absence of this compound.

  • Time Course Sampling: At various time points after initiating dissociation, filter aliquots of the incubation mixture and measure the remaining bound radioactivity.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound.

Signaling Pathways

The allosteric modulation of muscarinic receptors by this compound influences their downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

M3 Receptor Signaling (Positive Allosteric Modulation)

As a positive allosteric modulator of the M3 receptor, this compound enhances the signaling pathway initiated by acetylcholine. The M3 receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds WIN62577 This compound WIN62577->M3R Enhances ACh Binding Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M3 receptor signaling pathway enhanced by this compound.

M1, M2, and M4 Receptor Signaling (Potential Modulation)

The interaction of this compound with M1, M2, and M4 receptors is more complex, with the potential for positive, negative, or neutral cooperativity.

  • M1 Receptors: Like M3 receptors, M1 receptors are coupled to Gq/11, leading to the activation of PLC and subsequent downstream signaling. Negative allosteric modulation by this compound at M1 receptors would be expected to attenuate this pathway.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Negative allosteric modulation by this compound at these receptors would reduce the inhibitory effect of acetylcholine, potentially leading to an increase in cAMP levels.

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4_R M2/M4 Receptor ACh->M2_M4_R Binds WIN62577 This compound WIN62577->M2_M4_R Modulates ACh Binding Gio Gi/o M2_M4_R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: M2/M4 receptor signaling pathway modulated by this compound.

In Vivo and Pharmacokinetic Data

To date, there is a lack of publicly available, detailed in vivo efficacy and pharmacokinetic data specifically for this compound in the context of its muscarinic receptor activity. The primary focus of the existing literature has been on its in vitro pharmacological characterization. Further studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo effects on physiological systems.

Conclusion

This compound is a pharmacologically complex molecule that serves as a valuable research tool for studying allosteric modulation of muscarinic acetylcholine receptors. Its role as a positive allosteric modulator at M3 receptors is well-established, and its interactions with M1, M2, and M4 receptors highlight the diversity of allosteric effects. The discovery that this compound and its analogs bind to a second allosteric site on muscarinic receptors has opened new avenues for the design of subtype-selective allosteric modulators. While a significant amount of in vitro data exists, a comprehensive understanding of the in vivo pharmacology and therapeutic potential of this compound awaits further investigation. This guide provides a foundational understanding of the core pharmacology of this compound, intended to support ongoing and future research in the field of muscarinic receptor drug discovery.

References

WIN 62577: A Technical Guide to a Rat-Specific Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

WIN 62577 is a potent, centrally active, non-peptide antagonist highly specific for the rat neurokinin-1 (NK1) receptor. This specificity, contrasted with its low affinity for the human NK1 receptor, makes it an invaluable tool for preclinical research into the physiological and pathological roles of the NK1 receptor system in rat models. In addition to its primary target, this compound exhibits complex pharmacology as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, pharmacological profile, the molecular basis of its species selectivity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a synthetic organic compound with a complex steroidal structure. Its key identifiers and properties are summarized below.

PropertyValue
IUPAC Name (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1][2]imidazo[2,1-b]cyclopenta[2][3]naphtho[1,2-g]quinazolin-1-ol
Synonyms WIN-62577, 17-β-Hydroxy-17-α-ethynyl-δ-4-androstano[3,2-b]pyrimido[1,2-a]benzimidazole
CAS Number 144177-32-2
Molecular Formula C₂₉H₃₁N₃O
Molecular Weight 437.59 g/mol
SMILES String C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C

Pharmacological Profile

The pharmacology of this compound is characterized by two distinct activities: competitive antagonism at the rat NK1 receptor and allosteric modulation of muscarinic receptors.

Rat-Specific NK1 Receptor Antagonism

This compound is a potent and centrally active antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] A defining characteristic of this compound and its analog, WIN 51708, is their remarkable species selectivity. They exhibit high affinity for the rat NK1 receptor but are significantly less potent at the human NK1 receptor.[1][4] This property allows for the targeted investigation of the NK1 system in rats without the direct translational confound of high affinity for human receptor orthologs.

CompoundTargetKᵢ (nM)
This compound Rat NK1 Receptor Potent
This compound Human NK1 Receptor Low Affinity

Molecular Basis for Species Selectivity: The dramatic difference in affinity between the rat and human NK1 receptors for WIN compounds has been traced to specific amino acid residues. Studies on the closely related antagonist WIN 51708 revealed that two residues are critical determinants for this selectivity:

  • Residue 97: Located in the first extracellular loop.

  • Residue 290: Located in the seventh transmembrane domain.[4]

For WIN 51708 to achieve high-affinity binding, the rat NK1 receptor must possess the specific amino acids at both positions. Mutating even one of these residues in the rat receptor to its human counterpart is sufficient to confer a low, human-like affinity for the antagonist.[4] This suggests a precise and stringent binding environment that is unique to the rat receptor.

cluster_rat Rat NK1 Receptor cluster_human Human NK1 Receptor Rat_R High Affinity Binding Site R_Res97 Residue 97 (Rat-specific) Rat_R->R_Res97 R_Res290 Residue 290 (Rat-specific) Rat_R->R_Res290 Human_R Low Affinity Binding Site H_Res97 Residue 97 (Human-specific) Human_R->H_Res97 H_Res290 Residue 290 (Human-specific) Human_R->H_Res290 WIN62577 This compound WIN62577->Rat_R High Affinity (Potent Antagonism) WIN62577->Human_R Low Affinity (Weak Antagonism)

Figure 1: Logical relationship of this compound binding affinity to rat vs. human NK1 receptors.

Allosteric Modulation of Muscarinic Receptors

In addition to its effects on NK1 receptors, this compound interacts with M1-M4 muscarinic acetylcholine receptors (mAChRs).[5] It functions as an allosteric modulator, binding to a site distinct from the orthosteric site for acetylcholine (ACh).[4] Notably, this compound acts as an allosteric enhancer of ACh affinity at M3 receptors.[4]

ParameterValueReceptor Subtype(s)
Log Affinity (Unliganded Receptor) 5.0 - 6.7M1-M4 mAChRs
Functional Effect Allosteric Enhancer of ACh AffinityM3 mAChR

Signaling Pathways

NK1 Receptor Signaling and Antagonism by this compound

The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαq/11 proteins.[1] Upon binding of its endogenous ligand, Substance P, the receptor activates a canonical signaling cascade involving Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), mediating various downstream cellular responses.[1]

As a competitive antagonist, this compound physically occupies the SP binding site on the rat NK1 receptor, thereby preventing receptor activation and blocking the entire downstream signaling cascade.

cluster_pathway NK1 Receptor Signaling Pathway SP Substance P (SP) NK1R Rat NK1 Receptor SP->NK1R Binds & Activates WIN This compound WIN->NK1R Binds & Blocks Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 2: NK1 receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a rat-specific NK1 antagonist involves standard pharmacological assays, including radioligand binding and functional studies.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of this compound for the rat NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Preparation of Membranes:

  • Homogenize rat brain tissue (e.g., cortex or striatum) or cultured cells expressing the recombinant rat NK1 receptor in an ice-cold buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash and resuspend the membrane pellet in an appropriate assay buffer to a final protein concentration.

2. Competitive Binding Reaction:

  • In a multi-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P).

  • Add increasing concentrations of unlabeled this compound (the competitor).

  • Add the membrane preparation to initiate the binding reaction.

  • To determine non-specific binding, a parallel set of wells should contain the radioligand and a saturating concentration of a known unlabeled NK1 ligand.

3. Incubation and Termination:

  • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification and Analysis:

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

P1 Prepare Rat NK1R Membrane Homogenate P2 Incubate Membranes with: 1. Radioligand (e.g., [³H]-SP) 2. Increasing [this compound] P1->P2 P3 Separate Bound from Free Ligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: Plot Competition Curve Calculate IC₅₀ → Kᵢ P4->P5

Figure 3: General workflow for a competitive radioligand binding assay.

Protocol: Functional Antagonism Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of this compound to inhibit the functional response (second messenger production) induced by an NK1 agonist.

1. Cell Culture and Labeling:

  • Culture cells stably expressing the rat NK1 receptor.

  • Label the cells by incubating them overnight with a radioactive precursor, such as myo-[³H]inositol, which will be incorporated into the cell membrane as phosphoinositides (e.g., PIP₂).

2. Antagonist Pre-incubation:

  • Wash the cells to remove excess radiolabel.

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

3. Agonist Stimulation:

  • Add a fixed, sub-maximal concentration of an NK1 agonist (e.g., Substance P) to stimulate the receptor.

  • Include a buffer control (basal) and an agonist-only control (maximum stimulation).

  • Incubate for a time sufficient to allow for the accumulation of inositol phosphates (IPs).

4. Extraction and Quantification:

  • Terminate the stimulation by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of radioactive IPs using a scintillation counter.

5. Data Analysis:

  • Plot the agonist-induced IP accumulation against the log concentration of this compound.

  • Determine the IC₅₀ value for the inhibition of the functional response.

  • This data can be used to construct a Schild plot to determine the pA₂, a measure of the potency of a competitive antagonist.

Conclusion

This compound is a highly specialized pharmacological tool. Its primary value lies in its potent and selective antagonism of the rat NK1 receptor, which, combined with its ability to penetrate the central nervous system, makes it ideal for in vivo studies in rat models of pain, inflammation, and other neurological processes mediated by Substance P. Researchers using this compound must remain aware of its secondary activity as an allosteric modulator of muscarinic receptors, which could influence experimental outcomes depending on the biological system under investigation. The detailed molecular understanding of its species selectivity further solidifies its role as a cornerstone compound in the study of neurokinin pharmacology.

References

Allosteric Modulation of Muscarinic Acetylcholine Receptors by WIN 62,577: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the allosteric modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by the compound WIN 62,577. Originally identified as a neurokinin NK1 receptor antagonist, WIN 62,577 has been characterized as an allosteric modulator of mAChRs, exhibiting complex, subtype-dependent effects. This document synthesizes the available scientific literature to present the mechanism of action, binding characteristics, and functional consequences of WIN 62,577's interaction with mAChRs. The information is intended to support further research and drug development efforts targeting mAChRs.

Introduction to Allosteric Modulation of mAChRs

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Due to the highly conserved nature of the orthosteric binding site for acetylcholine across these subtypes, developing subtype-selective drugs has been a significant challenge. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative strategy to achieve subtype selectivity and to fine-tune receptor function. These modulators can alter the affinity and/or efficacy of the endogenous ligand, acetylcholine, providing a more nuanced approach to therapeutic intervention.

WIN 62,577 has been identified as a key tool compound in the study of mAChR allostery, as it interacts with a second, distinct allosteric site, separate from the "common" allosteric site recognized by compounds like gallamine (B1195388).[1][2][3]

Mechanism of Action of WIN 62,577

WIN 62,577 functions as an allosteric modulator of mAChRs, meaning it binds to a site on the receptor that is different from the acetylcholine binding site. Its effects are consistent with the allosteric ternary complex model , where the receptor can simultaneously bind both the orthosteric ligand (e.g., acetylcholine) and the allosteric modulator (WIN 62,577).[1] This interaction leads to a conformational change in the receptor that alters the binding and/or signaling properties of the orthosteric ligand.

A key finding is that WIN 62,577 and its analogs define a second allosteric site on muscarinic receptors.[1] This site is pharmacologically distinct from the well-characterized allosteric site where agents like gallamine and strychnine (B123637) bind.[1]

Signaling Pathways

The five mAChR subtypes couple to different G protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The allosteric modulation by WIN 62,577 can influence the output of these pathways by altering the receptor's response to acetylcholine.

mAChR_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes ACh_M135 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M135->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces ACh_M24 Acetylcholine M2_M4 M2/M4 Receptor ACh_M24->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates WIN_62577 WIN 62,577 WIN_62577->M1_M3_M5 Modulates WIN_62577->M2_M4 Modulates

mAChR Subtype Signaling Pathways Modulated by WIN 62,577.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of WIN 62,577 with mAChR subtypes. It is important to note that detailed quantitative data from the primary literature, particularly the seminal work by Lazareno et al. (2002), was not fully accessible. The data presented here is based on information from abstracts and secondary sources and may not be exhaustive.

Table 1: Binding Affinity of WIN 62,577 for mAChR Subtypes
Receptor SubtypeLog Affinity (pKi) RangeReference
M1 - M45.0 - 6.7[1]

Note: Specific pKi values for each subtype were not available in the reviewed literature.

Table 2: Cooperativity of WIN 62,577 with Orthosteric Ligands
Receptor SubtypeOrthosteric LigandCooperativityQualitative DescriptionReference
M1Acetylcholine (ACh)NegativeNegative Allosteric Modulator (NAM)
M2Acetylcholine (ACh)NegativeNegative Allosteric Modulator (NAM)
M3Acetylcholine (ACh)PositivePositive Allosteric Modulator (PAM) / Allosteric Enhancer[1]
M4Acetylcholine (ACh)NegativeNegative Allosteric Modulator (NAM)
M1-M4[³H]N-methyl scopolamine (B1681570) ([³H]NMS)VariesPositive, negative, or neutral depending on subtype[1]

Note: Specific alpha values for cooperativity were not available in the reviewed literature. The qualitative descriptions for M1, M2, and M4 are inferred from general statements in the literature.

Experimental Protocols

The characterization of WIN 62,577 as an allosteric modulator of mAChRs has primarily been achieved through radioligand binding assays. While the specific, detailed protocols from the primary literature were not fully accessible, a general methodology can be outlined.

Radioligand Binding Assays

These assays are used to determine the binding affinity of WIN 62,577 for mAChRs and its cooperativity with orthosteric ligands.

Objective: To measure the binding of a radiolabeled ligand to mAChRs in the presence and absence of WIN 62,577 and/or an orthosteric ligand.

General Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing specific mAChR subtype) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay Protein Concentration Determination Membrane_Prep->Protein_Assay Incubation Incubation of Membranes with: - Radioligand (e.g., [³H]NMS) - WIN 62,577 (varying concentrations) - Orthosteric Ligand (e.g., ACh) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Fitting Data Fitting to Allosteric Ternary Complex Model Scintillation->Data_Fitting Parameter_Determination Determination of: - pKi (Affinity) - α (Cooperativity Factor) Data_Fitting->Parameter_Determination

General Workflow for Radioligand Binding Assays.

Detailed Methodological Steps (Generalized):

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the desired human muscarinic receptor subtype (M1, M2, M3, or M4) are cultured.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Equilibrium Radioligand Binding:

    • Membranes are incubated in a suitable buffer with a fixed concentration of a radiolabeled orthosteric antagonist, typically [³H]N-methyl scopolamine ([³H]NMS).

    • To determine the affinity of WIN 62,577, competition binding experiments are performed with increasing concentrations of unlabeled WIN 62,577.

    • To determine the cooperativity between WIN 62,577 and an orthosteric ligand (e.g., acetylcholine), competition experiments are performed with increasing concentrations of the orthosteric ligand in the absence and presence of fixed concentrations of WIN 62,577.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Incubations are carried out to equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The binding data are analyzed using non-linear regression, fitting to the equations of the allosteric ternary complex model to derive the affinity of WIN 62,577 (Ki) and the cooperativity factor (α) for its interaction with the orthosteric ligand.

Logical Relationships and Models

The interaction of WIN 62,577 with mAChRs is best described by the allosteric ternary complex model. This model accounts for the simultaneous binding of an orthosteric ligand (A) and an allosteric modulator (B) to the receptor (R).

Allosteric_Ternary_Complex_Model R Receptor (R) AR AR Complex R->AR + A (KA) RB RB Complex R->RB + B (KB) ARB ARB Ternary Complex AR->ARB + B (αKB) RB->ARB + A (αKA)

References

WIN 62577: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62577 is a complex heterocyclic steroid that has garnered significant interest in pharmacological research due to its dual activity as a potent, species-selective neurokinin-1 (NK1) receptor antagonist and an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed descriptions of its mechanisms of action at both receptor types are presented, supported by signaling pathway diagrams. Furthermore, this guide includes a summary of synthetic strategies and general experimental protocols for the characterization and biological evaluation of this compound, aiming to facilitate further research and drug discovery efforts.

Chemical Structure and Properties

This compound is a synthetic, non-peptide molecule with a complex steroidal framework fused to a pyrimido[1,2-a]benzimidazole (B3050247) heterocyclic system.

IUPAC Name: (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1]imidazo[2,1-b]cyclopenta[2]naphtho[1,2-g]quinazolin-1-ol

SMILES String: C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C

Chemical Formula: C₂₉H₃₁N₃O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 437.59 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
CAS Numbers 144177-32-2, 138091-43-7[3][4]
LogP 5.43Probes & Drugs

Synthesis

The synthesis of related androstano[3,2-b]pyrimido[1,2-a]benzimidazoles has been described in the literature, providing a likely basis for the synthesis of this compound.[5][6] These syntheses typically start from a dihydroethisterone skeleton.

Biological Activity and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as both a neurokinin-1 (NK1) receptor antagonist and a muscarinic acetylcholine receptor (mAChR) allosteric modulator.

Neurokinin-1 (NK1) Receptor Antagonism

This compound is a potent and centrally active antagonist of the rat NK1 receptor.[7] However, it is important to note that this activity is species-selective and the compound does not act as an antagonist at the human NK1 receptor.[4][7] NK1 receptors are G-protein coupled receptors (GPCRs) that are activated by the neuropeptide Substance P. Antagonism of the NK1 receptor by this compound blocks the downstream signaling cascade initiated by Substance P binding.

NK1_Antagonism cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SubstanceP Substance P SubstanceP->NK1R Binds & Activates WIN62577 This compound WIN62577->NK1R Blocks Binding Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (e.g., Nausea, Vomiting) Ca2_release->Physiological_effects PKC_activation->Physiological_effects

Caption: NK1 Receptor Antagonism by this compound.

Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation

This compound interacts with M1-M4 muscarinic acetylcholine receptors.[4] It acts as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype.[7] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand (ACh). This binding event induces a conformational change in the receptor that can modulate the binding and/or efficacy of the orthosteric ligand. Studies with this compound and its analogs have suggested the existence of a second, distinct allosteric binding site on muscarinic receptors.[7]

M3_Modulation cluster_membrane Cell Membrane M3R Orthosteric Site Allosteric Site Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M3R:ortho Binds WIN62577 This compound WIN62577->M3R:allo Binds WIN62577->ACh Enhances Affinity Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca2_release->Cellular_response PKC_activation->Cellular_response

Caption: Allosteric Modulation of M3 Receptor by this compound.

Experimental Protocols

Characterization

The structural elucidation and confirmation of this compound and its analogs are typically achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, including the stereochemistry of the steroidal backbone and the connectivity of the heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and fragmentation patterns, further validating the structure.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are crucial for characterizing the interaction of this compound with its target receptors. Below is a general protocol for a competitive binding assay.

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from cells expressing NK1 or muscarinic receptors) B Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [³H]Substance P or [³H]NMS) - Varying concentrations of this compound A->B C Separate Bound and Free Radioligand (e.g., via vacuum filtration) B->C D Quantify Bound Radioactivity (e.g., using a scintillation counter) C->D E Data Analysis: - Determine IC₅₀ of this compound - Calculate Ki using the Cheng-Prusoff equation D->E

Caption: Workflow for a Competitive Radioligand Binding Assay.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO cells expressing rat NK1 receptor or human M3 receptor).

  • Assay Buffer: Use an appropriate buffer, for example, for NK1 receptor binding, 40 mM Hepes pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5 % BSA, and protease inhibitors.[8]

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Substance P for NK1 or [³H]-N-methylscopolamine for muscarinic receptors) and a range of concentrations of this compound.[7][8]

  • Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 27°C).[8]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of NK1 and muscarinic receptors. Its complex chemical structure and dual activity make it a compound of interest for further investigation and as a lead for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental approaches for its study, which should aid researchers in designing and executing their investigations.

References

WIN 62,577: A Technical Guide to its Discovery, Pharmacology, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62,577 is a synthetic, non-peptide molecule recognized for its dual pharmacological activities. It is a potent and species-specific antagonist of the rat neurokinin-1 (NK1) receptor and an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacology of WIN 62,577, with a focus on its mechanism of action at both receptor families. Quantitative data are presented in structured tables, and key experimental methodologies are described. Furthermore, the signaling pathways associated with its targets are illustrated using detailed diagrams.

Discovery and History

WIN 62,577 emerged from the drug discovery programs of Sterling Winthrop Inc., a former American pharmaceutical company. The "WIN" prefix in its name is a designation for compounds developed by Winthrop, a subsidiary of Sterling Drug.[1] While the specific timeline of its discovery is not extensively documented in publicly available literature, its development was part of a broader effort in the pharmaceutical industry to identify non-peptide antagonists for G-protein coupled receptors, such as the NK1 receptor. The initial focus of research on WIN 62,577 was its potent and centrally active antagonism at the rat NK1 receptor.[2] Subsequent studies revealed its additional, complex interactions with muscarinic acetylcholine receptors, establishing it as a valuable tool for pharmacological research.[2]

Chemical Properties

IUPAC Name: 17β-Hydroxy-17α-ethynyl-δ-4-androstano[3,2-b]pyrimido[1,2-a]benzimidazole

Chemical Formula: C₂₉H₃₁N₃O

Molecular Weight: 437.58 g/mol

Structure: WIN 62,577 possesses a rigid, steroidal androstane (B1237026) framework. Fused to this steroid backbone is a pyrimido[1,2-a]benzimidazole (B3050247) heterocyclic system. A key feature for its biological activity is the presence of a 17α-ethynyl group.

Pharmacology and Mechanism of Action

WIN 62,577 exhibits a dual pharmacology, acting as a competitive antagonist at the rat NK1 receptor and as an allosteric modulator at muscarinic acetylcholine receptors.

NK1 Receptor Antagonism

WIN 62,577 is a potent and centrally active antagonist of the neurokinin-1 (NK1) receptor in rats.[2] The NK1 receptor is the primary receptor for the neuropeptide Substance P. The antagonism by WIN 62,577 is species-specific, with high affinity for the rat receptor but not the human counterpart. This species selectivity has made it a useful tool for preclinical studies in rats to investigate the physiological roles of the NK1 receptor.

By competitively blocking the binding of Substance P to the NK1 receptor, WIN 62,577 inhibits the downstream signaling cascade. This includes the activation of Gq protein, subsequent stimulation of phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to an increase in intracellular calcium and activation of protein kinase C (PKC).

Allosteric Modulation of Muscarinic Acetylcholine Receptors

WIN 62,577 and its analogs interact with M1-M4 muscarinic acetylcholine receptors at an allosteric binding site, which is distinct from the orthosteric site where acetylcholine (ACh) binds.[2] This allosteric interaction can result in positive, negative, or neutral cooperativity with the binding of orthosteric ligands like ACh and N-methylscopolamine (NMS), depending on the receptor subtype.[2]

Notably, WIN 62,577 acts as an allosteric enhancer of acetylcholine affinity at the M3 muscarinic receptor.[2] This positive cooperativity means that in the presence of WIN 62,577, ACh binds to the M3 receptor with higher affinity, potentiating its effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of WIN 62,577 with its target receptors.

Parameter Receptor Subtype Value Reference
Log Affinity (for unliganded receptor)Muscarinic (general)5 to 6.7[2]
Enhancement of Acetylcholine AffinityM3 Muscarinic~2-fold increase

Experimental Protocols

The pharmacological characterization of WIN 62,577 has primarily relied on radioligand binding assays. Below is a generalized protocol for such an assay, based on standard methodologies.

Radioligand Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of WIN 62,577 for its target receptors (e.g., rat NK1 or muscarinic receptors).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from rat brain tissue or cultured cells)

  • Radioligand (e.g., [³H]Substance P for NK1 receptors, or [³H]N-methylscopolamine for muscarinic receptors)

  • WIN 62,577 (or other competing ligand) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand (WIN 62,577) is prepared in the assay buffer.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by WIN 62,577.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R WIN62577 WIN 62577 (Antagonist) WIN62577->NK1R Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Response Cellular Responses (e.g., Inflammation) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

Figure 1. NK1 Receptor Signaling Pathway and Inhibition by this compound.

M3_Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R WIN62577 This compound (Allosteric Modulator) WIN62577->M3R Enhances ACh Binding Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Figure 2. M3 Muscarinic Receptor Signaling and Allosteric Modulation by this compound.

Conclusion

WIN 62,577 is a pharmacologically significant molecule with a dual mode of action that has contributed to the understanding of both NK1 and muscarinic receptor function. Its species-specific antagonism at the rat NK1 receptor has made it a valuable tool in preclinical research, while its allosteric modulation of muscarinic receptors, particularly its enhancement of ACh affinity at the M3 subtype, highlights the complexity and potential for nuanced pharmacological intervention at these important drug targets. This guide provides a comprehensive technical overview to support further research and drug development efforts related to these receptor systems.

References

WIN 62577: A Technical Guide to Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62577 is a synthetic, non-peptide molecule recognized for its complex pharmacology, primarily acting as a potent and specific antagonist for the rat neurokinin-1 (NK1) receptor and as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to its principal receptor targets. It details the quantitative binding data, the experimental methodologies employed for their determination, and the associated signaling pathways, offering a core resource for researchers in pharmacology and drug development.

Primary Molecular Targets

This compound exhibits a dual and distinct interaction profile with two major classes of G protein-coupled receptors (GPCRs):

  • Neurokinin-1 (NK1) Receptor: this compound is a high-affinity antagonist at the rat NK1 receptor. It is important to note that this interaction is species-specific, with significantly lower affinity for the human NK1 receptor.

  • Muscarinic Acetylcholine Receptors (mAChRs): this compound interacts with M1 through M4 subtypes of muscarinic receptors. It does not bind to the primary acetylcholine binding site (the orthosteric site) but rather to a distinct secondary site, known as an allosteric site. This interaction modulates the binding and function of the endogenous ligand, acetylcholine. Notably, this compound acts as an allosteric enhancer at the M3 receptor subtype.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for its target receptors has been determined through radioligand binding assays. The affinity is typically expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Target ReceptorSpeciesLigand DisplacedpKi
M1 Muscarinic Rat[³H]NMS5.95
M2 Muscarinic Rat[³H]NMS5.61
M3 Muscarinic Rat[³H]NMS6.40
M4 Muscarinic Rat[³H]NMS5.48
NK1 RatData not available in accessible literature

Note: While this compound is a known rat NK1 antagonist, specific Ki or pKi values from publicly accessible literature are not available at this time.

Experimental Protocols

The determination of binding affinities for this compound at muscarinic receptors is primarily achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a typical method for determining the binding affinity of a test compound like this compound at different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for M1-M4 muscarinic receptors by measuring its ability to displace the binding of a radiolabeled antagonist, [³H]N-methylscopolamine ([³H]NMS).

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing individual rat M1, M2, M3, or M4 muscarinic receptor subtypes.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the receptor membrane preparation, [³H]NMS at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Non-specific Binding: For each receptor subtype, prepare wells for total binding (membranes + [³H]NMS) and non-specific binding (membranes + [³H]NMS + a high concentration of atropine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.

NK1 Receptor Signaling

The neurokinin-1 (NK1) receptor, the primary target for the endogenous tachykinin peptide Substance P, predominantly couples to Gαq/11 and Gαs G-proteins.[2]

NK1_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gαq/11 NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: NK1 Receptor Gq Signaling Pathway.

Muscarinic M3 Receptor Signaling

As an allosteric enhancer at the M3 muscarinic receptor, this compound potentiates the signaling initiated by acetylcholine. M3 receptors are canonically coupled to Gαq G-proteins, leading to a similar downstream cascade as the NK1 receptor.[3][4][5][6][7]

M3_Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R WIN62577 This compound (Allosteric Enhancer) WIN62577->M3R Enhances ACh Binding Gq Gαq M3R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: M3 Receptor Gq Signaling Pathway with this compound.

Conclusion

This compound serves as a valuable pharmacological tool for studying the distinct roles of rat NK1 receptors and the complexities of allosteric modulation at muscarinic receptors. Its species selectivity and its function as an allosteric enhancer at M3 receptors highlight the nuanced nature of ligand-receptor interactions. The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential and mechanistic intricacies of compounds targeting these receptor systems.

References

The Cannabinoid Receptor Agonist WIN 55,212-2: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2, an aminoalkylindole derivative, is a potent, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1] It exhibits high affinity for both receptors, with reported Ki values of 1.9 nM for the human CB1 receptor and 3.3 nM for the human CB2 receptor.[1][2] Unlike endocannabinoids, WIN 55,212-2 is a synthetic compound with a distinct chemical structure that mimics the effects of tetrahydrocannabinol (THC) with greater potency.[1][3] Its activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that modulate a wide array of physiological processes. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by WIN 55,212-2, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades. While the user initially inquired about "WIN 62577," the scientific literature predominantly focuses on the structurally related and more extensively studied agonist, WIN 55,212-2, which is the subject of this guide.

Core Downstream Signaling Pathways

Activation of CB1 and CB2 receptors by WIN 55,212-2 primarily engages Gi/o proteins, leading to the modulation of several key downstream signaling pathways. The most prominently affected cascades include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the cyclic Adenosine Monophosphate (cAMP) pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] WIN 55,212-2 has been shown to activate the p42 and p44 MAP kinases, also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] This activation can be both CB1 and CB2 receptor-mediated. Studies have also indicated that WIN 55,212-2 can modulate other MAPK family members such as p38 and c-Jun N-terminal kinase (JNK).[2]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Upon activation by WIN 55,212-2, this pathway is often implicated in the pro-apoptotic and anti-proliferative effects of the compound in various cancer cell lines.[2] The activation of Akt can have diverse downstream consequences, including the modulation of proteins involved in apoptosis and cell cycle progression.

Cyclic Adenosine Monophosphate (cAMP) Pathway

As CB1 and CB2 receptors are coupled to Gi/o proteins, their activation by WIN 55,212-2 typically leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cAMP.[4] The reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in a wide range of cellular functions. Interestingly, under certain conditions, such as in the presence of pertussis toxin to inhibit Gi/o, high concentrations of WIN 55,212-2 have been shown to increase cAMP levels, suggesting a potential coupling to Gs proteins.[3]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of WIN 55,212-2 with cannabinoid receptors and its effects on downstream signaling pathways.

Parameter Receptor Species Value Reference
KiCB1Human1.9 nM[1]
KiCB2Human3.3 nM[2]
IC50 (cAMP accumulation)CB1Human (CHO-hCB1 cells)>1000 nM (inhibition of forskolin-stimulated cAMP)[4]
EC50 (MAPK activation)CB1Rat (rCB1-expressing HEK293 cells)19 nM[5]
EC50 (cAMP inhibition)CB2Human (U2OS cells)17.3 nM[6]
IC50 (Cell Viability)Gastric Cancer Cells (SNU-620-5FU/1000)Human3.4 µM (48h)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of WIN 55,212-2.

Western Blot Analysis of ERK Phosphorylation

This protocol is for the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with desired concentrations of WIN 55,212-2 for the specified time.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. Gel Electrophoresis and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

In Vitro Akt Kinase Assay

This non-radioactive assay measures the activity of Akt immunoprecipitated from cell lysates.

a. Immunoprecipitation of Akt:

  • Lyse cells treated with WIN 55,212-2 as described in the Western blot protocol.

  • Incubate 200-500 µg of protein lysate with an immobilized Akt antibody (e.g., on agarose (B213101) beads) overnight at 4°C with gentle rotation.

  • Wash the immunoprecipitated Akt complex three times with lysis buffer and twice with kinase buffer.

b. Kinase Reaction:

  • Resuspend the washed beads in kinase buffer containing 10 µM ATP and 1 µg of a GSK-3 fusion protein as a substrate.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

c. Detection of Substrate Phosphorylation:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot as described above, using a primary antibody specific for phosphorylated GSK-3 (e.g., anti-phospho-GSK-3α/β (Ser21/9)).

cAMP Accumulation Assay

This protocol describes a method to measure changes in intracellular cAMP levels.

a. Cell Stimulation:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Treat cells with various concentrations of WIN 55,212-2 in the presence of 1 µM forskolin (B1673556) (to stimulate adenylyl cyclase) for 30 minutes at 37°C.

b. Cell Lysis and cAMP Measurement:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., a competitive immunoassay using a fluorescent or luminescent reporter).

  • Follow the manufacturer's instructions to measure the cAMP concentration in the cell lysates.

  • Generate a standard curve using known concentrations of cAMP to determine the amount of cAMP in the samples.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by agonist-bound GPCRs.

a. Membrane Preparation:

  • Prepare cell membranes from cells expressing the cannabinoid receptor of interest.

  • Determine the protein concentration of the membrane preparation.

b. Binding Assay:

  • In a 96-well plate, incubate 10-20 µg of cell membranes with increasing concentrations of WIN 55,212-2 in an assay buffer containing GDP.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

Visualizations

The following diagrams illustrate the key signaling pathways affected by WIN 55,212-2 and a typical experimental workflow.

WIN552122_Signaling_Pathways WIN552122 WIN 55,212-2 CB1R CB1/CB2 Receptor WIN552122->CB1R G_protein Gi/o CB1R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MEK MEK1/2 G_protein->MEK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (Proliferation, Survival, Apoptosis) PKA->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses ERK ERK1/2 MEK->ERK ERK->Cellular_Responses

Caption: Downstream signaling pathways activated by WIN 55,212-2.

Western_Blot_Workflow start Cell Culture and WIN 55,212-2 Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

In Vitro Characterization of WIN 62577: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a steroidal molecule originally identified as a potent and centrally active antagonist of the rat neurokinin-1 (NK1) receptor.[1] However, subsequent and more detailed in vitro characterization has revealed its significant activity as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) crucial for regulating numerous physiological functions. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its mechanism of action, binding characteristics, and its effects on receptor signaling. The information presented herein is compiled from available scientific literature to support further research and drug development efforts targeting mAChRs.

Core Properties of this compound

PropertyDescriptionSource
Chemical Name 17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrimido[1,2-a]benzimidazole[1]
Molecular Formula C29H31N3O
Molecular Weight 437.59 g/mol
Primary Target Muscarinic Acetylcholine Receptors (Allosteric Modulator)[1]
Secondary Target Rat NK1 Receptor (Antagonist)[1]
Solubility Soluble in DMSO

Allosteric Modulation of Muscarinic Receptors

This compound has been characterized as an allosteric modulator of M1-M4 muscarinic receptors.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist acetylcholine (ACh), allosteric modulators bind to a distinct, topographically separate site on the receptor. This interaction results in a conformational change in the receptor that can alter the binding and/or efficacy of the orthosteric ligand.

A key finding is that this compound and its analogs define a second allosteric site on muscarinic receptors, distinct from the "common" allosteric site recognized by compounds like gallamine (B1195388) and strychnine.[1]

Quantitative Analysis of In Vitro Activity

The in vitro effects of this compound have been quantified primarily through radioligand binding assays. The following tables summarize the available data on its binding affinity and cooperativity with orthosteric ligands at various muscarinic receptor subtypes.

Table 1: Affinity of this compound for Unliganded Muscarinic Receptors

Receptor SubtypeLog Affinity (pKi)Reference
M1 - M45.0 - 6.7[1]

Table 2: Cooperativity of this compound with Orthosteric Ligands at Muscarinic Receptors

Receptor SubtypeOrthosteric LigandType of CooperativityEffectReference
M3Acetylcholine (ACh)PositiveAllosteric enhancer of ACh affinity[1]
M1, M2, M4Acetylcholine (ACh)Positive, Negative, or NeutralSubtype-dependent[1]
M1 - M4[3H]N-methyl scopolamine (B1681570) ([3H]NMS)Positive, Negative, or NeutralSubtype- and ligand-dependent[1]
M3[3H]N-methyl scopolamine ([3H]NMS)NeutralDoes not affect [3H]NMS dissociation[1]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are crucial for reproducing and expanding upon existing findings. Based on the available literature, the following methodologies are central to its pharmacological assessment.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for muscarinic receptors and its cooperativity with orthosteric ligands.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at muscarinic receptors and to quantify its allosteric effects on the binding of a radiolabeled orthosteric antagonist (e.g., [3H]NMS).

Materials:

  • Cell membranes prepared from cell lines expressing a single subtype of muscarinic receptor (e.g., CHO-K1 cells stably transfected with human M1, M2, M3, or M4 receptors).

  • Radiolabeled orthosteric antagonist: [3H]N-methyl scopolamine ([3H]NMS).

  • This compound.

  • Unlabeled orthosteric agonist (e.g., acetylcholine) or antagonist (e.g., atropine).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Saturation Binding (for determining receptor density and radioligand affinity):

    • Incubate cell membranes with increasing concentrations of [3H]NMS in the absence and presence of a saturating concentration of a non-radiolabeled antagonist (to determine non-specific binding).

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold assay buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

  • Competition Binding (for determining the affinity of this compound):

    • Incubate cell membranes with a fixed concentration of [3H]NMS (typically at or below its Kd value) and increasing concentrations of this compound.

    • Follow the incubation, filtration, and counting steps as described above.

    • Analyze the data using a one-site or two-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Allosteric Cooperativity Assays:

    • To assess the effect of this compound on the affinity of an orthosteric ligand, perform competition binding experiments with the orthosteric ligand in the absence and presence of a fixed concentration of this compound.

    • A shift in the IC50 value of the orthosteric ligand indicates allosteric modulation.

    • To determine the effect on dissociation kinetics, pre-incubate membranes with [3H]NMS to allow for binding equilibrium. Initiate dissociation by adding a saturating concentration of an unlabeled antagonist in the absence or presence of this compound. Measure the amount of bound radioligand at various time points.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing mAChR Subtype) incubation Incubate Membranes with [3H]NMS and this compound prep->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Determine Ki and Cooperativity) counting->analysis

Workflow for Radioligand Binding Assays.

Signaling Pathways

This compound acts as an allosteric enhancer of ACh affinity at the M3 muscarinic receptor.[1] M3 receptors are known to couple primarily to Gq/11 G-proteins. Therefore, by potentiating the action of ACh, this compound is expected to enhance the canonical Gq/11 signaling pathway.

Proposed Signaling Cascade for this compound at the M3 Receptor:

  • Acetylcholine (ACh) Binding: The endogenous agonist ACh binds to the orthosteric site of the M3 receptor.

  • This compound Binding: this compound binds to a distinct allosteric site on the M3 receptor.

  • Enhanced Gq/11 Activation: The binding of both ligands leads to a stabilized active conformation of the receptor, resulting in enhanced activation of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

This cascade ultimately leads to various cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to orthosteric site WIN62577 This compound WIN62577->M3R Binds to allosteric site Gq11 Gq/11 Protein M3R->Gq11 Enhanced Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC Response Cellular Response Ca2->Response PKC->Response

Proposed Signaling Pathway of this compound at the M3 Receptor.

Logical Framework for Allosteric Modulation by this compound

The interaction of this compound with the muscarinic receptor can be understood through the allosteric ternary complex model. This model accounts for the binding of the orthosteric ligand (A), the allosteric ligand (B), and the receptor (R) to form various complexes, each with its own equilibrium constant. The cooperativity factor (α) quantifies the extent to which the allosteric modulator alters the affinity of the orthosteric ligand.

G R Receptor (R) AR A-R Complex R->AR + A (KA) RB R-B Complex R->RB + B (KB) AR->R - A ARB A-R-B Complex AR->ARB + B (αKB) RB->R - B RB->ARB + A (αKA) ARB->AR - B ARB->RB - A

Allosteric Ternary Complex Model.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of muscarinic receptors. Its characterization as an allosteric enhancer at M3 receptors, acting through a novel allosteric site, opens avenues for the design of subtype-selective drugs with potentially improved therapeutic profiles. The data and protocols summarized in this guide provide a foundation for further in vitro and in vivo investigations into the pharmacology of this compound and the development of novel allosteric modulators for muscarinic receptors. Further research is warranted to fully elucidate the functional consequences of its modulation on downstream signaling pathways and its physiological effects.

References

WIN 62577: A Positive Allosteric Modulator of the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a Gq-coupled G protein-coupled receptor (GPCR), plays a pivotal role in mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system.[1] The development of subtype-selective modulators for muscarinic receptors is a significant area of interest for therapeutic intervention in a range of diseases.[2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site, offer the potential for enhanced subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.[3]

This technical guide focuses on WIN 62577, a steroidal molecule initially identified as a neurokinin NK1 receptor antagonist, which has been characterized as a positive allosteric modulator (PAM) of the M3 muscarinic receptor.[4][5] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the M3 receptor.[5][6] This document provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with muscarinic receptors. While specific Ki, Kd, and EC50 shift values for this compound at the M3 receptor are not extensively detailed in publicly available literature, the existing data clearly indicate its role as a positive allosteric modulator.

Table 1: Binding Affinity of this compound

ParameterValueReceptor Subtype(s)Notes
Log Affinity (for unliganded receptor)5 to 6.7M1-M4This range represents the affinity of WIN compounds, including this compound, for the receptor in the absence of an orthosteric ligand.[6]

Table 2: Allosteric Modulatory Effects of this compound on Acetylcholine Affinity

ParameterEffectReceptor SubtypeReference
Acetylcholine (ACh) AffinityAllosteric EnhancerM3[4][6]
Cooperativity with AChPositiveM3[6]
Fold Increase in ACh AffinityAlmost 2-foldM3This indicates that in the presence of this compound, the affinity of acetylcholine for the M3 receptor is nearly doubled.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the M3 receptor. This binding event induces a conformational change in the receptor that enhances the binding of the orthosteric agonist, acetylcholine.[6] Evidence suggests that this compound binds to a second, non-overlapping allosteric site, distinct from the one that binds classical allosteric modulators like gallamine (B1195388) and strychnine.[6] It appears to share a binding site with other modulators such as KT5720 and staurosporine.[6]

The M3 receptor canonically signals through the Gq/11 family of G proteins.[1] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The positive allosteric modulation by this compound is expected to potentiate this signaling cascade in the presence of acetylcholine.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Orthosteric Binding WIN62577 This compound WIN62577->M3R Allosteric Binding ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C DAG->PKC Activation Ca Ca2+ ER->Ca Release CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: M3 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a positive allosteric modulator of the M3 receptor. These protocols are based on standard pharmacological assays and can be adapted for specific experimental needs.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of this compound for the M3 receptor and to assess its effect on the binding of an orthosteric radioligand, such as [3H]N-methylscopolamine ([3H]NMS).

Materials:

  • Cells or membranes expressing the M3 receptor (e.g., CHO-K1 cells stably expressing human M3R)

  • [3H]N-methylscopolamine ([3H]NMS)

  • This compound

  • Acetylcholine (ACh)

  • Atropine (B194438) (for determining non-specific binding)

  • Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM CaCl2 and 1 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold PBS

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation (if using membranes):

    • Culture cells to high confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, [3H]NMS (at a concentration near its Kd), and varying concentrations of this compound.

    • To determine the effect on agonist affinity, include a fixed concentration of this compound and varying concentrations of unlabeled ACh.

    • For non-specific binding control wells, add a saturating concentration of atropine (e.g., 1 µM).

    • Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 1 hour to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plates.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor (this compound or ACh) concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression to determine the Ki or IC50 values.

  • The effect of this compound on ACh affinity can be quantified by the shift in the ACh competition curve.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare M3R-expressing cell membranes Start->PrepareMembranes SetupAssay Set up 96-well plate: - Assay Buffer - [3H]NMS - Competitor (this compound or ACh) - Membranes PrepareMembranes->SetupAssay Incubate Incubate at 25°C for 1 hour SetupAssay->Incubate Filter Rapid filtration through filter plates Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Quantify Add scintillation fluid and count radioactivity Wash->Quantify Analyze Data Analysis: - Calculate specific binding - Non-linear regression - Determine Ki/IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a common method.

Materials:

  • Cells expressing the M3 receptor

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)

  • Stimulation Buffer (provided with the kit or a similar buffer containing LiCl)

  • This compound

  • Acetylcholine (ACh)

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed M3R-expressing cells into a 384-well white plate and culture overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add varying concentrations of this compound (for direct effects) or a fixed concentration of this compound followed by varying concentrations of ACh (to assess potentiation).

    • Add the stimulation buffer containing LiCl to all wells. LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Plot the HTRF ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

  • A leftward shift in the ACh dose-response curve in the presence of this compound indicates positive allosteric modulation.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M3 receptor activation.

Materials:

  • Cells expressing the M3 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Acetylcholine (ACh)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed M3R-expressing cells into a black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the integrated fluidic dispenser to add this compound (for direct effects) or a pre-incubation with this compound followed by the addition of ACh.

    • Immediately begin recording the fluorescence intensity over time.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Plot the peak response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

  • Potentiation by this compound is observed as an increase in the potency (leftward shift of the EC50) and/or efficacy (increase in Emax) of acetylcholine.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of M3 muscarinic receptors. Its ability to positively modulate the receptor's response to acetylcholine highlights the potential for developing selective M3 PAMs for therapeutic applications. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel allosteric modulators targeting the M3 receptor. Further research is warranted to fully elucidate the specific quantitative parameters of this compound's interaction with the M3 receptor and to explore its in vivo effects.

References

Methodological & Application

WIN 62577: In Vivo Experimental Protocols for Rats - Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, with reported specificity for the rat species. It also exhibits allosteric enhancer activity at the M3 muscarinic acetylcholine (B1216132) receptor. This dual activity makes it a compound of interest for investigating the roles of NK1 and M3 receptors in various physiological and pathological processes in rats. Due to the limited availability of comprehensive in vivo experimental data for this compound in publicly accessible literature, this document outlines generalized protocols and considerations based on related compounds and standard pharmacological practices. The provided protocols should be adapted and optimized based on specific experimental goals and in-house validation.

Mechanism of Action

This compound primarily acts as an antagonist at the NK1 receptor, thereby blocking the effects of Substance P, a key neuropeptide involved in pain, inflammation, and anxiety. Additionally, its activity as a positive allosteric modulator of the M3 muscarinic receptor suggests it can enhance the signaling of acetylcholine at these sites, which are involved in smooth muscle contraction and glandular secretion.

A simplified representation of the primary signaling pathway antagonism is provided below.

cluster_0 This compound Mechanism of Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Downstream Signaling Downstream Signaling NK1 Receptor->Downstream Signaling Activates This compound This compound This compound->NK1 Receptor Blocks Biological Response Biological Response Downstream Signaling->Biological Response Leads to

Caption: Antagonistic action of this compound at the NK1 receptor.

In Vivo Experimental Protocols

Due to the absence of specific published in vivo studies detailing protocols for this compound, the following are generalized experimental designs for evaluating the efficacy of a novel NK1 receptor antagonist in rat models of pain and anxiety.

General Experimental Workflow

cluster_1 General In Vivo Experimental Workflow A Acclimatization of Rats B Baseline Behavioral/Physiological Measurements A->B C Administration of this compound or Vehicle B->C D Induction of Pain/Anxiety Model C->D E Post-treatment Behavioral/Physiological Measurements D->E F Data Analysis E->F

Caption: A typical workflow for in vivo compound testing in rats.

Analgesic Efficacy in a Rat Model of Inflammatory Pain

Objective: To assess the anti-nociceptive effects of this compound in a rat model of formalin-induced inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Formalin (5% in saline)

  • Intraperitoneal (i.p.) injection needles and syringes

  • Observation chambers

Protocol:

  • Acclimatization: House rats individually for at least 3 days prior to the experiment with free access to food and water.

  • Habituation: On the day of the experiment, place rats in the observation chambers for 30 minutes to allow for habituation.

  • Drug Administration: Administer this compound or vehicle via i.p. injection. Based on studies with the related compound WIN 51708, suggested starting doses could be 10 mg/kg and 20 mg/kg.

  • Pre-treatment Period: Allow for a 30-minute pre-treatment period after drug administration.

  • Induction of Pain: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, return the rat to the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the nociceptive response times between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Anxiolytic Activity in the Elevated Plus Maze (EPM) Test

Objective: To evaluate the potential anxiolytic effects of this compound in rats using the EPM test.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Elevated Plus Maze apparatus

  • Video tracking software

Protocol:

  • Acclimatization and Handling: House rats in groups for at least one week and handle them daily for 3 days prior to the experiment to reduce stress.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test. Again, initial doses of 10 mg/kg and 20 mg/kg can be considered.

  • EPM Test: Place the rat in the center of the EPM, facing one of the open arms. Allow the rat to explore the maze for 5 minutes.

  • Data Recording: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect. Compare the results between the different treatment groups.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are templates for how such data should be structured.

Table 1: Hypothetical Dose-Response of this compound in the Formalin Test

Treatment GroupDose (mg/kg, i.p.)Early Phase Licking Time (s)Late Phase Licking Time (s)
Vehicle-[Mean ± SEM][Mean ± SEM]
This compound5[Mean ± SEM][Mean ± SEM]
This compound10[Mean ± SEM][Mean ± SEM]
This compound20[Mean ± SEM][Mean ± SEM]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Route of Administration[e.g., Intravenous, Oral]
Dose (mg/kg)[Dose]
Cmax (ng/mL)[Value]
Tmax (h)[Value]
AUC (0-t) (ng*h/mL)[Value]
Half-life (t1/2) (h)[Value]
Clearance (CL) (L/h/kg)[Value]
Volume of Distribution (Vd) (L/kg)[Value]

Conclusion

The provided protocols offer a starting point for the in vivo evaluation of this compound in rats. It is critical for researchers to conduct dose-finding studies and validate these protocols within their own experimental settings. Further research is necessary to elucidate the detailed pharmacokinetic and pharmacodynamic profile of this compound to fully understand its therapeutic potential. The species-specific nature of this compound should be a key consideration in experimental design and data interpretation.

Application Notes and Protocols for WIN 62577 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a versatile pharmacological tool primarily recognized as a potent, rat-specific antagonist of the neurokinin 1 (NK1) receptor. However, it also exhibits significant allosteric modulatory effects on human muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically subtypes M1 through M4. This dual activity, particularly its allosteric nature at mAChRs, makes it a valuable compound for studying receptor pharmacology and for screening potential new drug candidates. As an allosteric modulator, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This interaction can alter the affinity and/or efficacy of the orthosteric ligand. Notably, this compound has been identified as an allosteric enhancer of acetylcholine affinity at the M3 receptor subtype.[1]

These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with M1-M4 muscarinic receptors.

Data Presentation: Allosteric Modulation of Muscarinic Receptors by this compound

The following table summarizes the binding characteristics of this compound at the M1, M2, M3, and M4 muscarinic receptor subtypes. The data are derived from radioligand binding studies and illustrate the subtype-dependent nature of the allosteric interaction.

Receptor SubtypeLigandLog Affinity (pKb) RangeCooperativity with [³H]NMSCooperativity with Acetylcholine (ACh)
M1This compound5.0 - 6.7Negative/NeutralPositive
M2This compound5.0 - 6.7Negative/NeutralPositive
M3This compound5.0 - 6.7NeutralPositive (Allosteric Enhancer)
M4This compound5.0 - 6.7Negative/NeutralPositive

Note: The log affinities for the unliganded receptor are in the range of 5 to 6.7.[1] The cooperativity with the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) and the endogenous agonist acetylcholine (ACh) varies depending on the receptor subtype.[1]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1 M1 Receptor Gq11 Gαq/11 M1->Gq11 M3 M3 Receptor M3->Gq11 M5 M5 Receptor M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC M2 M2 Receptor Gio Gαi/o M2->Gio M4 M4 Receptor M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Signaling pathways of M1-M5 muscarinic acetylcholine receptors.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine the Affinity and Cooperativity of this compound

This protocol is designed to determine the binding affinity (Kb) of this compound for the M1-M4 muscarinic receptors and its cooperativity (α) with the orthosteric radioligand, [³H]N-methylscopolamine ([³H]NMS).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, or M4 muscarinic acetylcholine receptors.

  • [³H]N-methylscopolamine ([³H]NMS) (Specific Activity: ~80 Ci/mmol)

  • This compound

  • Atropine (B194438) (for determination of non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Experimental Workflow Diagram:

Radioligand Binding Assay Workflow cluster_workflow Experimental Workflow prep Prepare Reagents and Membranes plate Add Membranes, [³H]NMS, and varying concentrations of this compound to 96-well plate prep->plate nsb Add Atropine for Non-Specific Binding Control plate->nsb incubate Incubate at Room Temperature plate->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry Dry Filters wash->dry scint Add Scintillation Fluid dry->scint count Count Radioactivity using Liquid Scintillation Counter scint->count analyze Analyze Data to Determine pKb and Cooperativity count->analyze

General workflow for a competition radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice. Homogenize the membranes in ice-cold Binding Buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Dilute the membranes in Binding Buffer to the desired final concentration (typically 20-50 µg protein per well).

  • Assay Setup:

    • In a 96-well microplate, add the following in a final volume of 250 µL:

      • 50 µL of Binding Buffer or unlabeled atropine (1 µM final concentration for non-specific binding).

      • 50 µL of a fixed concentration of [³H]NMS (typically at a concentration close to its Kd, e.g., 0.3-1.0 nM).

      • 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 µM atropine) from the total binding (counts in the absence of atropine).

    • Plot the specific binding of [³H]NMS as a function of the logarithm of the this compound concentration.

    • Fit the data to an allosteric competition binding model using non-linear regression software (e.g., Prism) to determine the pKb (negative logarithm of the equilibrium dissociation constant of the allosteric modulator) and the cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, a value between 0 and 1 indicates negative cooperativity, and a value of 1 indicates neutral cooperativity.

Protocol 2: [³H]NMS Dissociation Kinetic Assay in the Presence of this compound

This protocol is used to investigate the effect of this compound on the dissociation rate of [³H]NMS from the muscarinic receptors. Allosteric modulators can either slow down (positive cooperativity) or speed up (negative cooperativity) the dissociation of the radioligand.

Materials:

  • Same as Protocol 1.

  • High concentration of unlabeled atropine (e.g., 10 µM).

Procedure:

  • Association: Incubate the membranes with [³H]NMS (at a concentration near its Kd) in the absence of this compound for a sufficient time to reach equilibrium (as determined in preliminary experiments, typically 60-90 minutes).

  • Initiation of Dissociation: Initiate the dissociation of [³H]NMS by the addition of a high concentration of unlabeled atropine (10 µM final concentration) to prevent re-association of the radioligand. Simultaneously, add either buffer (control) or a fixed concentration of this compound.

  • Time Course Measurement: At various time points after the addition of atropine and this compound (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.

  • Counting: Measure the radioactivity remaining on the filters at each time point using a liquid scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the specific binding (B/B₀, where B is the binding at time t and B₀ is the binding at time 0) versus time.

    • The slope of the resulting line will be the dissociation rate constant (kₒff).

    • Compare the kₒff values in the absence and presence of this compound. A decrease in kₒff in the presence of this compound indicates that it slows the dissociation of [³H]NMS (positive cooperativity), while an increase in kₒff indicates an acceleration of dissociation (negative cooperativity). The finding that this compound does not affect [³H]NMS dissociation from M3 receptors suggests neutral cooperativity with the antagonist radioligand at this subtype.[1]

Conclusion

This compound serves as a valuable research tool for investigating the allosteric modulation of M1-M4 muscarinic acetylcholine receptors. The provided protocols offer a framework for characterizing the binding affinity and cooperativity of this compound. The subtype-dependent effects of this compound highlight the complexity of allosteric modulation and provide opportunities for the development of more selective and finely-tuned therapeutics targeting the muscarinic receptor family. Researchers should carefully optimize assay conditions for their specific experimental setup to ensure robust and reproducible results.

References

Application Notes and Protocols for Electrophysiology Studies with WIN 62577

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a research compound with a complex pharmacological profile. While initially investigated in other contexts, it is notably a rat-specific antagonist of the neurokinin 1 (NK1) receptor and, importantly for electrophysiological studies, an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Specifically, it has been shown to interact with M1-M4 mAChR subtypes and acts as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 receptor.[1][2]

These application notes provide a guide for utilizing this compound in electrophysiology experiments to investigate its effects on ion channels and neuronal excitability, with a focus on its allosteric modulation of muscarinic receptors. It is crucial to distinguish this compound from other compounds with similar "WIN" nomenclature, such as WIN 64338, which is a bradykinin (B550075) B2 receptor antagonist.[3][4]

Data Presentation

Quantitative Data for this compound

The following table summarizes the known binding affinities of this compound for muscarinic acetylcholine receptors. This data is derived from radioligand binding assays and provides a basis for dose selection in electrophysiology experiments.

Receptor SubtypeLog Affinity RangeSpeciesReference
M1-M45 - 6.7Not Specified[2]
M3 (as allosteric enhancer of ACh)Not explicitly quantified, but demonstratedNot Specified[2]

Experimental Protocols

The following is a representative protocol for characterizing the electrophysiological effects of this compound as an allosteric modulator of muscarinic receptors using the whole-cell patch-clamp technique. This protocol is a general guideline and may require optimization based on the specific cell type and recording equipment.

Protocol 1: Characterization of this compound Effects on Muscarinic Receptor-Mediated Currents

Objective: To determine the effect of this compound on ion currents modulated by the activation of muscarinic acetylcholine receptors.

Materials:

  • Cell Line: A cell line endogenously or heterologously expressing the muscarinic receptor subtype of interest (e.g., HEK293 cells transfected with the M3 receptor).

  • This compound Stock Solution: 10 mM stock solution in DMSO.

  • Acetylcholine (ACh) Stock Solution: 10 mM stock solution in deionized water.

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation:

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber mounted on the microscope stage.

    • Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

  • Patch-clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the micropipette.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Protocol:

    • Baseline Recording: Record baseline currents for at least 2-3 minutes to ensure a stable recording.

    • Application of Acetylcholine (ACh): Apply a sub-maximal concentration of ACh (e.g., EC20) to the cell and record the induced current. This will serve as the control response.

    • Washout: Washout ACh with the external solution until the current returns to baseline.

    • Application of this compound: Perfuse the cell with a solution containing the desired concentration of this compound for 2-5 minutes.

    • Co-application of ACh and this compound: While continuing to perfuse with this compound, co-apply the same sub-maximal concentration of ACh. Record the resulting current. An enhancement of the ACh-induced current would be consistent with positive allosteric modulation.

    • Dose-Response: Repeat steps 4-6 with a range of this compound concentrations to determine the dose-dependency of the effect.

    • Washout: Washout both compounds with the external solution.

  • Data Analysis:

    • Measure the peak amplitude of the currents elicited by ACh in the absence and presence of this compound.

    • Normalize the current amplitude in the presence of this compound to the control ACh response.

    • Plot the normalized current as a function of this compound concentration to generate a dose-response curve and determine the EC50 of this compound's modulatory effect.

Mandatory Visualizations

Allosteric_Modulation cluster_receptor Muscarinic Receptor (M3) Receptor Orthosteric Site Allosteric Site Gq Gq Protein Receptor->Gq Activates ACh Acetylcholine (Agonist) ACh->Receptor:ortho Binds WIN62577 This compound (Allosteric Modulator) WIN62577->Receptor:allo Binds PLC Phospholipase C Gq->PLC Activates IonChannel Ion Channel PLC->IonChannel Modulates Effect Cellular Effect (e.g., Current Modulation) IonChannel->Effect

Caption: Allosteric modulation of the M3 muscarinic receptor by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture/ Transfection Patch Achieve Whole-Cell Patch Clamp CellCulture->Patch SolutionPrep Prepare External & Internal Solutions SolutionPrep->Patch Baseline Record Baseline Current Patch->Baseline Agonist Apply Agonist (ACh) Baseline->Agonist Washout1 Washout Agonist->Washout1 Modulator Apply Modulator (this compound) Washout1->Modulator CoApply Co-apply Agonist & Modulator Modulator->CoApply Washout2 Washout CoApply->Washout2 Measure Measure Current Amplitudes Washout2->Measure Normalize Normalize Data Measure->Normalize DoseResponse Generate Dose-Response Curve Normalize->DoseResponse

Caption: Experimental workflow for an in vitro electrophysiology experiment.

References

Preparation of WIN 62577 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of WIN 62577, a non-peptide antagonist of the neurokinin-1 (NK1) receptor and an allosteric modulator of muscarinic acetylcholine (B1216132) receptors.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings. The protocols outlined below are intended for research purposes only.

Compound Information

This compound is a complex organic molecule with a steroidal backbone.[4] It is a valuable tool for investigating neurokinin signaling pathways and their roles in various physiological and pathological processes.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₁N₃O[1][4][5]
Molecular Weight ~437.58 g/mol [1][6]
Appearance Solid powder[6]
Solubility (at room temperature)
    DMSO>10 mg/mL (some sources state up to 20 mg/mL)
    Ethanol1.4 mg/mL
    WaterInsoluble
Storage (Solid Form) -20°C, dry and dark[6]
Stock Solution Storage 0 - 4°C (short term: days to weeks) or -20°C (long term: months to years)[6]

Experimental Protocols

Required Materials
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

Mass (mg) = 0.01 mol/L * 437.58 g/mol * 0.001 L * 1000 mg/g = 4.3758 mg

Procedure:

  • Weighing the Compound: Carefully weigh out approximately 4.38 mg of this compound powder on an analytical balance. It is recommended to perform this in a chemical fume hood.

  • Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (days to a week), storage at 4°C is acceptable.[6]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

G A 1. Weigh this compound Powder B 2. Transfer to Sterile Tube A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at -20°C (Long-term) E->F

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of this compound Action

This compound is known to act as an antagonist at the neurokinin-1 (NK1) receptor, thereby blocking the effects of its natural ligand, Substance P.

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular NK1R NK1 Receptor Signaling Downstream Signaling NK1R->Signaling Initiates SP Substance P SP->NK1R Binds & Activates WIN This compound WIN->NK1R Binds & Blocks

References

Application Notes and Protocols for WIN 62577 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a potent and selective, non-peptide antagonist of the rat neurokinin-1 (NK1) receptor. It also acts as an allosteric enhancer of acetylcholine (B1216132) affinity at M3 muscarinic receptors.[1] This dual activity makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes in rats. Due to the limited availability of published in vivo studies specifically detailing the administration of this compound, these application notes provide a comprehensive guide based on its known chemical properties and established protocols for similar compounds, such as other non-peptide NK1 receptor antagonists and muscarinic receptor allosteric modulators.

Data Presentation

As no specific quantitative in vivo data for this compound is publicly available, a table summarizing key properties and providing estimated starting points for in vivo studies is presented below. These values are derived from in vitro data and in vivo studies of analogous compounds.

Table 1: Key Properties and Estimated In Vivo Starting Parameters for this compound

ParameterValue/RecommendationSource/Rationale
Molecular Weight 437.58 g/mol [2]
Solubility Insoluble in water, Soluble in DMSO (>10 mg/mL), Soluble in Ethanol (1.4 mg/mL)[2]
Animal Model Rat (as it is a rat-specific NK1 antagonist)[1]
Suggested Administration Routes Intraperitoneal (IP), Intravenous (IV), Oral Gavage (PO)Inferred from in vivo studies of other non-peptide NK1 antagonists and muscarinic modulators.
Recommended Vehicle For IP/IV: A solution of DMSO (e.g., 5-10%) in saline or a mixture of DMSO, Cremophor EL, and saline. For PO: A suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a palatable sweetened jelly.Based on the solubility of this compound and common practices for administering hydrophobic compounds in vivo.
Estimated Starting Dose Range 0.5 - 10 mg/kgInferred from in vivo studies of other potent, non-peptide NK1 receptor antagonists like Netupitant.[3]
Suggested Study Type Pharmacokinetic (PK) and Pharmacodynamic (PD) studies to determine optimal dosing and administration frequency.Standard practice for novel in vivo compound evaluation.

Experimental Protocols

The following are detailed, suggested protocols for the administration of this compound in rats. It is critical to perform initial dose-ranging and tolerability studies to determine the optimal and safe dose for your specific experimental model.

Protocol 1: Intraperitoneal (IP) Administration

Objective: To administer this compound systemically to investigate its effects on central or peripheral targets.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Due to its poor water solubility, a co-solvent system is necessary. A common vehicle is a mixture of DMSO and saline.

    • To prepare a 1 mg/mL dosing solution, first dissolve this compound in a small volume of DMSO (e.g., 10% of the final volume). For instance, to make 10 mL of solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Once fully dissolved, slowly add sterile saline to the final volume of 10 mL while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity.

  • Dosing:

    • Weigh the rat to determine the exact injection volume.

    • For a target dose of 1 mg/kg, a 250g rat would require an injection of 0.25 mL of the 1 mg/mL solution.

    • Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen, taking care to avoid the bladder and internal organs.

Protocol 2: Oral Gavage (PO) Administration

Objective: To administer this compound orally to assess its oral bioavailability and effects following gastrointestinal absorption.

Materials:

  • This compound

  • 0.5% Methylcellulose in sterile water or a commercially available sweetened jelly for voluntary oral administration.

  • Mortar and pestle (if preparing a suspension)

  • Oral gavage needles (flexible plastic or stainless steel)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Formulation:

    • Suspension: Weigh the required amount of this compound and triturate it to a fine powder using a mortar and pestle. Gradually add the 0.5% methylcellulose vehicle while triturating to create a homogenous suspension.

    • Voluntary Oral Administration: Incorporate the powdered this compound into a palatable, artificially sweetened jelly. This method can reduce the stress associated with gavage.

  • Dosing:

    • Weigh the rat to calculate the required volume of the formulation.

    • For oral gavage, gently restrain the rat and insert the gavage needle over the tongue into the esophagus, then slowly deliver the suspension.

    • For voluntary administration, present the jelly containing the compound to the trained animal.

Signaling Pathway Diagrams

This compound's pharmacological actions are mediated through the NK1 and M3 muscarinic receptors. Below are diagrams illustrating the canonical signaling pathways associated with these receptors.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates WIN62577 This compound (Antagonist) WIN62577->NK1R Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca2->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway Antagonized by this compound.

M3_Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates WIN62577 This compound (Allosteric Enhancer) WIN62577->M3R Enhances ACh Binding Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: M3 Muscarinic Receptor Signaling Enhanced by this compound.

Experimental Workflow

A typical in vivo study workflow for evaluating the effects of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Rats B Prepare this compound Dosing Solution/Suspension A->B C Randomize Animals into Treatment Groups B->C D Administer this compound or Vehicle (IP, PO, or IV) C->D E Behavioral/Physiological Testing D->E F Collect Samples (Blood, Tissues) E->F G Analyze Samples (e.g., for drug concentration, biomarkers) F->G H Statistical Analysis of Data G->H I Interpret Results and Draw Conclusions H->I

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Disclaimer: The provided protocols and dose ranges are suggestions based on the available scientific literature for similar compounds. Researchers should conduct their own dose-finding and tolerability studies to establish the optimal experimental conditions for their specific animal models and research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Measuring the Effects of WIN 62,577 on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62,577 is a valuable pharmacological tool for investigating neuronal signaling, particularly in rodent models. It possesses a dual mechanism of action, functioning as a potent, rat-specific antagonist of the Neurokinin 1 (NK1) receptor and as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. This unique profile allows for the dissection of two critical signaling pathways involved in neuronal excitability. These application notes provide detailed protocols for utilizing electrophysiological techniques to measure the effects of WIN 62,577 on neuronal firing, along with summaries of expected quantitative outcomes and visualizations of the underlying signaling pathways.

Data Presentation: Expected Effects of WIN 62,577 on Neuronal Firing

The following tables summarize the anticipated effects of WIN 62,577 on neuronal firing. It is important to note that direct quantitative electrophysiological data for WIN 62,577 is limited. The data presented here are extrapolated from studies using agents that either activate or block the NK1 and M3 receptors, providing a baseline for expected outcomes when applying WIN 62,577.

Table 1: Anticipated Effects of WIN 62,577 via NK1 Receptor Antagonism

Neuronal ParameterBaseline (with Substance P)Expected Effect of WIN 62,577 (NK1 Antagonism)Reference for Baseline Data
Spontaneous Firing Rate (Central Amygdala GABAergic Neurons) 7.89 ± 1.22 HzDecrease from baseline[3]
Membrane Potential DepolarizedHyperpolarization or return to resting potential[3]
Input Resistance IncreasedDecrease towards baseline[3]
Action Potential Firing in Response to Noxious Stimuli IncreasedAttenuated increase[4]

Note: Substance P is the endogenous agonist for the NK1 receptor. WIN 62,577, as an antagonist, is expected to inhibit the excitatory effects of endogenous Substance P.

Table 2: Anticipated Effects of WIN 62,577 via M3 Muscarinic Receptor Positive Allosteric Modulation

Neuronal ParameterBaseline (with Acetylcholine)Expected Effect of WIN 62,577 (M3 PAM)Reference for Baseline Data
Firing Frequency (Hippocampal Basket Cells) IncreasedFurther increase in firing frequency[5]
Action Potential Accommodation (Hippocampal Basket Cells) DecreasedFurther decrease in accommodation[5]
Afterdepolarization (mADP) (CCK+ Basket Cells) PresentEnhancement of mADP[5]
Inward Cation Current (preBötzinger Complex Inspiratory Neurons) PresentPotentiation of the inward current[6]

Note: Acetylcholine is the endogenous agonist for M3 receptors. WIN 62,577, as a positive allosteric modulator, is expected to enhance the effects of acetylcholine.

Signaling Pathways

The dual action of WIN 62,577 modulates two distinct G-protein coupled receptor (GPCR) signaling cascades.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Activates WIN_62577_NK1 WIN 62,577 WIN_62577_NK1->NK1R Antagonizes Gq_protein Gq NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Ion_Channels Ion Channels (e.g., K⁺ channels) PKC->Ion_Channels Modulates Neuronal_Excitation Increased Neuronal Excitability & Firing Ion_Channels->Neuronal_Excitation Leads to

Caption: NK1 Receptor Signaling Pathway Antagonized by WIN 62,577.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates WIN_62577_M3 WIN 62,577 WIN_62577_M3->M3R Potentiates ACh binding Gq_protein Gq M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Ion_Channels Cation Channels PKC->Ion_Channels Modulates Neuronal_Excitation Increased Neuronal Excitability & Firing Ion_Channels->Neuronal_Excitation Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway Potentiated by WIN 62,577.

Experimental Protocols

The following protocols describe the use of in vitro electrophysiology to assess the effects of WIN 62,577 on neuronal firing in acute rodent brain slices.

Protocol 1: Preparation of Acute Rodent Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recording.

Materials:

  • Adult rat (species for which WIN 62,577 is specific as an NK1 antagonist)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dish

  • Slice incubation chamber

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose.

Procedure:

  • Continuously bubble both the cutting solution and aCSF with carbogen gas for at least 15 minutes prior to use and throughout the experiment.

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Once deeply anesthetized, decapitate the animal and rapidly dissect the brain.

  • Submerge the brain in ice-cold, carbogenated cutting solution.

  • Trim the brain to obtain the desired region of interest (e.g., hippocampus, amygdala).

  • Mount the brain block onto the vibratome stage using cyanoacrylate glue.

  • Fill the vibratome buffer tray with ice-cold, carbogenated cutting solution.

  • Cut coronal or sagittal slices at a thickness of 250-350 µm.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Slice_Preparation_Workflow Anesthetize Anesthetize Rat Dissect Rapidly Dissect Brain Anesthetize->Dissect Immerse Immerse in Ice-Cold Cutting Solution Dissect->Immerse Mount Mount on Vibratome Immerse->Mount Slice Cut Slices (250-350 µm) Mount->Slice Recover Recover Slices in Warm aCSF (32-34°C) Slice->Recover Incubate Incubate at Room Temp Recover->Incubate Record Proceed to Recording Incubate->Record

References

Application Notes and Protocols for WIN 62577 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a potent pharmacological tool for studying muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially identified as a rat-specific antagonist of the neurokinin 1 (NK1) receptor, further research has revealed its significant activity at mAChRs. Specifically, this compound acts as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor.[1][2] This means that it binds to a site on the M3 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh), and enhances the affinity and/or efficacy of ACh.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium can be readily monitored using fluorescent calcium indicators, making calcium imaging a powerful technique to study the functional consequences of M3 receptor activation and its modulation by compounds like this compound.

These application notes provide a detailed overview of the use of this compound in calcium imaging experiments, including its mechanism of action, protocols for experimental procedures, and illustrative data on its effects.

Mechanism of Action: Allosteric Potentiation of M3 Receptor Signaling

This compound functions as a positive allosteric modulator at the M3 muscarinic receptor.[1][2] Unlike a direct agonist, this compound does not activate the receptor on its own. Instead, it enhances the response of the receptor to its natural ligand, acetylcholine, or other orthosteric agonists like carbachol. This potentiation results in a leftward shift of the agonist's concentration-response curve, meaning that a lower concentration of the agonist is required to elicit the same level of response in the presence of this compound.

The signaling pathway initiated by the activation of the M3 receptor and potentiated by this compound is depicted below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release leads to ACh Acetylcholine (Agonist) ACh->M3R binds WIN62577 This compound (PAM) WIN62577->M3R binds (allosteric site)

M3 receptor signaling pathway potentiated by this compound.

Data Presentation

The primary effect of this compound in a calcium imaging assay is the potentiation of the response to an M3 receptor agonist. This is typically quantified by determining the agonist's EC50 value (the concentration that elicits 50% of the maximal response) in the absence and presence of a fixed concentration of this compound.

Table 1: Illustrative Quantitative Data for this compound in a Calcium Mobilization Assay

ParameterAgonist (Carbachol) AloneAgonist + 10 µM this compound
EC50 100 nM10 nM
Maximal Response (% of baseline) 300%300%
Fold Potentiation (EC50 ratio) -10-fold

Note: The data presented in this table is illustrative and based on the known mechanism of action of M3 positive allosteric modulators. Actual values may vary depending on the experimental conditions, cell line, and specific agonist used.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a calcium imaging experiment to assess the effect of this compound on M3 receptor activation. A common cell line for this type of assay is the Chinese Hamster Ovary (CHO) cell line stably expressing the human M3 muscarinic receptor (CHO-M3).

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Calcium Assay cluster_analysis Data Analysis cell_culture 1. Culture CHO-M3 cells cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding dye_prep 3. Prepare Fluo-4 AM loading solution cell_seeding->dye_prep dye_loading 4. Incubate cells with Fluo-4 AM dye_prep->dye_loading wash 5. Wash cells to remove excess dye dye_loading->wash baseline 6. Measure baseline fluorescence wash->baseline pam_addition 7. Add this compound (or vehicle) baseline->pam_addition agonist_addition 8. Add agonist (e.g., Carbachol) pam_addition->agonist_addition readout 9. Record fluorescence changes agonist_addition->readout data_processing 10. Process raw fluorescence data readout->data_processing curve_fitting 11. Generate concentration-response curves data_processing->curve_fitting quantification 12. Determine EC50 and fold-potentiation curve_fitting->quantification

References

Application Notes and Protocols for Studying WIN 62,577 in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in-vitro characterization of the compound WIN 62,577 in Chinese Hamster Ovary (CHO) cells. It is important to note that, contrary to some initial classifications, WIN 62,577 is not a bradykinin (B550075) B2 receptor antagonist. Scientific literature identifies WIN 62,577 as a rat-specific, non-human neurokinin 1 (NK1) receptor antagonist.[1] Furthermore, it interacts with M1-M4 muscarinic acetylcholine (B1216132) receptors (mAChRs) and functions as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype.[1][2]

Therefore, the following protocols are designed to investigate the allosteric modulatory effects of WIN 62,577 on the human M3 muscarinic acetylcholine receptor (M3R) stably expressed in CHO cells. The M3R is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of various downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.

These protocols will guide researchers in performing radioligand binding assays, intracellular calcium mobilization assays, and ERK1/2 phosphorylation assays to fully characterize the pharmacological effects of WIN 62,577 on M3R signaling in a CHO cell model.

Experimental Protocols

Radioligand Binding Assay: Investigating Allosteric Modulation

This assay is designed to determine if WIN 62,577 binds to an allosteric site on the M3R and how it affects the binding of an orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]NMS).

Methodology

  • Cell Culture and Membrane Preparation:

    • Culture CHO cells stably expressing the human M3R in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

    • Grow cells to 80-90% confluency, then harvest by scraping.

    • Homogenize the cells in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., PBS, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Binding buffer

      • Increasing concentrations of WIN 62,577 or vehicle control.

      • A fixed concentration of [3H]NMS (e.g., at its Kd concentration).

      • Cell membranes (typically 20-50 µg of protein per well).

    • To determine non-specific binding, add a high concentration of an unlabeled orthosteric antagonist (e.g., 1 µM atropine) to a set of wells.

    • Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Detection and Analysis:

    • Harvest the membranes onto glass fiber filters using a cell harvester, and wash rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data can be analyzed using non-linear regression to determine the effect of WIN 62,577 on the affinity and Bmax of [3H]NMS. An increase in affinity without a change in Bmax would be consistent with positive allosteric modulation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of WIN 62,577 to modulate the M3R-mediated increase in intracellular calcium concentration in response to the agonist acetylcholine.

Methodology

  • Cell Preparation:

    • Seed CHO-M3R cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.[3]

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[4]

    • Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Pre-incubate the cells with various concentrations of WIN 62,577 or vehicle for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Initiate reading and establish a stable baseline fluorescence.

    • Add a range of concentrations of the agonist acetylcholine (ACh) to the wells.

    • Measure the fluorescence intensity over time (typically for 1-3 minutes) to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Generate dose-response curves for ACh in the presence and absence of different concentrations of WIN 62,577.

    • Calculate the EC50 values for ACh under each condition. A leftward shift in the ACh dose-response curve in the presence of WIN 62,577 would indicate positive allosteric modulation of agonist function.

ERK1/2 Phosphorylation Assay

This assay measures the activation of a key downstream signaling pathway following M3R activation.

Methodology

  • Cell Preparation and Stimulation:

    • Seed CHO-M3R cells in 96-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.[5]

    • Pre-incubate the cells with desired concentrations of WIN 62,577 or vehicle for 30 minutes.

    • Stimulate the cells with an EC80 concentration of acetylcholine for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.[5]

  • Cell Lysis and Detection:

    • Rapidly aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • The level of phosphorylated ERK1/2 (pERK) and total ERK can be quantified using various methods, such as:

      • In-Cell Western: Fix the cells, permeabilize them, and incubate with primary antibodies against pERK and a normalization protein (e.g., total ERK or a housekeeping protein). Then, incubate with fluorescently labeled secondary antibodies and read the plate on an imaging system.[5]

      • HTRF (Homogeneous Time-Resolved Fluorescence): Use a commercially available kit where cell lysate is incubated with a pair of antibodies (e.g., one against total ERK labeled with a donor fluorophore and one against pERK labeled with an acceptor fluorophore). The HTRF signal is proportional to the amount of pERK.[6]

      • ELISA: Use a standard sandwich ELISA kit for pERK detection.

  • Data Analysis:

    • Normalize the pERK signal to the total ERK or other control protein signal.

    • Calculate the fold change in pERK levels upon stimulation.

    • Determine the dose-dependent effect of WIN 62,577 on ACh-induced ERK phosphorylation.

Data Presentation

Table 1: Hypothetical Binding Affinity Data for WIN 62,577 at the M3R

Parameter [3H]NMS Alone + 1 µM WIN 62,577 + 10 µM WIN 62,577
Kd (nM) 1.5 ± 0.2 0.8 ± 0.1 0.4 ± 0.05

| Bmax (fmol/mg) | 1200 ± 50 | 1180 ± 65 | 1210 ± 70 |

Table 2: Hypothetical Functional Data for WIN 62,577 on ACh-mediated Calcium Mobilization

Treatment ACh EC50 (nM) Maximum Response (% of ACh alone)
Vehicle 50.2 ± 4.5 100
1 µM WIN 62,577 22.1 ± 2.1 105 ± 5

| 10 µM WIN 62,577 | 9.8 ± 1.3 | 108 ± 6 |

Table 3: Hypothetical Data for WIN 62,577 on ACh-mediated ERK1/2 Phosphorylation

Treatment ACh EC50 (nM) Maximum pERK Induction (Fold over Basal)
Vehicle 35.6 ± 3.8 5.2 ± 0.4
1 µM WIN 62,577 15.4 ± 2.0 5.5 ± 0.5

| 10 µM WIN 62,577 | 6.7 ± 1.1 | 5.4 ± 0.3 |

Visualizations

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M3R Binds orthosteric site WIN62577 WIN 62,577 (Allosteric Modulator) WIN62577->M3R Binds allosteric site Ca_ER ER Ca2+ Store IP3->Ca_ER Opens channel PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK (Active) ERK->pERK

Caption: M3R signaling pathway modulated by WIN 62,577.

Calcium_Assay_Workflow A 1. Seed CHO-M3R cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Wash to remove excess dye B->C D 4. Pre-incubate with WIN 62,577 or Vehicle C->D E 5. Add Acetylcholine (Agonist) D->E F 6. Measure fluorescence change (Ca2+ mobilization) E->F G 7. Analyze data and generate dose-response curves F->G

Caption: Workflow for the intracellular calcium mobilization assay.

ERK_Assay_Workflow A 1. Seed CHO-M3R cells in 96-well plate B 2. Serum-starve cells A->B C 3. Pre-incubate with WIN 62,577 or Vehicle B->C D 4. Stimulate with Acetylcholine (Agonist) C->D E 5. Lyse cells D->E F 6. Detect pERK and Total ERK (e.g., HTRF, ELISA) E->F G 7. Normalize pERK to Total ERK and analyze results F->G

Caption: Workflow for the ERK1/2 phosphorylation assay.

References

Application Notes and Protocols for WIN 62577 in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 62577 is a notable research compound with a dual mechanism of action, primarily identified as a potent and specific antagonist for the rat neurokinin-1 (NK1) receptor.[1][2][3] It is important to note its species specificity, as it does not exhibit high affinity for the human NK1 receptor.[1][3] Additionally, this compound has been characterized as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically acting as an enhancer of acetylcholine affinity at the M3 receptor subtype.[1][3]

The antagonism of the NK1 receptor, the primary receptor for the pro-nociceptive neuropeptide Substance P, presents a compelling rationale for investigating this compound in various pain models. Substance P and its NK1 receptor are critically involved in the transmission and modulation of pain signals, particularly in inflammatory and neuropathic pain states. This document provides proposed applications and detailed protocols for evaluating the analgesic potential of this compound in established preclinical pain models.

Pharmacological Profile of this compound

The utility of this compound in pain research is predicated on its distinct pharmacological activities. A summary of its known receptor interactions is provided below.

Quantitative Data Summary
Target ReceptorSpeciesActivityParameterValueReference
Neurokinin-1 (NK1) Receptor RatAntagonistAffinity (Ki/IC50)Data not publicly available[1][2][3]
Muscarinic M1 Receptor Not SpecifiedAllosteric ModulatorLog Affinity~5.0 - 6.7
Muscarinic M2 Receptor Not SpecifiedAllosteric ModulatorLog Affinity~5.0 - 6.7
Muscarinic M3 Receptor Not SpecifiedAllosteric EnhancerLog Affinity~5.0 - 6.7
Muscarinic M4 Receptor Not SpecifiedAllosteric ModulatorLog Affinity~5.0 - 6.7

Note: While this compound is established as a rat-specific NK1 antagonist, a precise Ki or IC50 value from publicly available literature is elusive. It is recommended that researchers empirically determine the optimal dosage through dose-response studies in the specific models being utilized.

Proposed Application in Pain Research Models

Based on its potent antagonism of the rat NK1 receptor, this compound is a prime candidate for investigation in pain models where the Substance P/NK1 pathway is a key contributor.

Inflammatory Pain: The Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain. It produces a biphasic nociceptive response: an initial acute phase (Phase I) driven by direct activation of nociceptors, followed by a tonic inflammatory phase (Phase II) involving central sensitization and inflammatory mediators. NK1 receptor antagonists are known to be particularly effective in attenuating the second phase of the formalin response.

Nociceptive Response to Exogenous Agonist: Substance P-Induced Nocifensive Behaviors

Direct administration of Substance P (e.g., intrathecally or intraplantarly) induces nocifensive behaviors such as biting, licking, and scratching. This model allows for the direct assessment of a compound's ability to block the action of the NK1 receptor's endogenous ligand at the spinal or peripheral level.

Experimental Protocols

The following are detailed protocols for the proposed application of this compound in rat pain models.

Protocol 1: Rat Formalin Test for Inflammatory Pain

Objective: To assess the anti-nociceptive effect of this compound on formalin-induced inflammatory pain in rats.

Materials:

  • This compound

  • Vehicle for this compound (e.g., DMSO, saline with Tween 80)

  • Formalin solution (e.g., 2.5% or 5% in saline)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Plexiglas observation chambers with mirrors for unobstructed paw observation

  • Hamilton syringes for formalin injection

  • Standard syringes for drug administration

  • Timer

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced analgesia.

  • Drug Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral). The pre-treatment time will depend on the pharmacokinetic profile of the compound and administration route (typically 30-60 minutes for i.p. injection). A range of doses should be tested to establish a dose-response relationship.

  • Formalin Injection: At the end of the pre-treatment period, briefly restrain the rat and inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a Hamilton syringe.

  • Observation: Immediately place the animal back into the observation chamber.

  • Nociceptive Scoring: Record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Phase II (Inflammatory Pain): 15-60 minutes post-formalin injection.

  • Data Analysis: Compare the total time spent licking/biting in each phase between the vehicle-treated group and the this compound-treated groups. Statistical analysis can be performed using ANOVA followed by an appropriate post-hoc test.

Protocol 2: Substance P-Induced Nocifensive Behavior in Rats

Objective: To determine if this compound can block nocifensive behaviors induced by direct activation of NK1 receptors by Substance P.

Materials:

  • This compound

  • Vehicle for this compound

  • Substance P solution (in sterile saline)

  • Male Sprague-Dawley or Wistar rats (250-300 g) with or without intrathecal catheters

  • Plexiglas observation chambers

  • Standard syringes for drug and Substance P administration

  • Video recording equipment (optional but recommended)

  • Timer

Procedure (Intrathecal Administration):

  • Animal Preparation: This protocol requires rats to be surgically implanted with intrathecal (i.t.) catheters aimed at the lumbar spinal cord. Allow for a post-operative recovery period of 5-7 days.

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or subcutaneously) at a predetermined time before Substance P injection.

  • Substance P Injection: Inject Substance P (e.g., 5-10 µg in a volume of 10 µL, followed by a 10 µL saline flush) through the intrathecal catheter.

  • Behavioral Observation: Immediately after Substance P injection, observe the animals for nocifensive behaviors, which may include biting, licking, or scratching directed at the caudal parts of the body.

  • Scoring: Record the number of discrete biting, licking, or scratching bouts over a defined period (e.g., the first 5 minutes after injection).

  • Data Analysis: Compare the frequency of nocifensive behaviors between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Visualizations: Pathways and Workflows

Signaling Pathway of Substance P in Nociception

substance_p_pathway cluster_0 Presynaptic Terminal (Nociceptor) cluster_1 Postsynaptic Terminal (Spinal Neuron) NoxiousStimulus Noxious Stimulus (e.g., Formalin) SubstanceP_vesicle Substance P (Vesicles) NoxiousStimulus->SubstanceP_vesicle Depolarization Release SubstanceP_vesicle->Release Release NK1R NK1 Receptor Release->NK1R Substance P binds Gq_Protein Gq Protein NK1R->Gq_Protein Activation PLC PLC Gq_Protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase NeuronalExcitation Neuronal Excitation (Pain Signal to Brain) Ca_Increase->NeuronalExcitation WIN62577 This compound WIN62577->NK1R Antagonizes

Caption: Proposed mechanism of this compound in blocking Substance P / NK1 receptor signaling.

Experimental Workflow for the Rat Formalin Test

formalin_workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_observation Data Collection cluster_analysis Analysis Acclimation 1. Acclimation of Rats to Observation Chambers Group_Assignment 2. Random Assignment to Groups (Vehicle, this compound doses) Acclimation->Group_Assignment Drug_Admin 3. Drug/Vehicle Administration (e.g., i.p.) Group_Assignment->Drug_Admin Pretreatment 4. Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Formalin_Inject 5. Formalin Injection (s.c.) into Hind Paw Pretreatment->Formalin_Inject Observation 6. Observation & Recording Formalin_Inject->Observation Phase1 Phase I (0-5 min) Observation->Phase1 Phase2 Phase II (15-60 min) Observation->Phase2 Data_Analysis 7. Statistical Analysis (e.g., ANOVA) Phase1->Data_Analysis Phase2->Data_Analysis Results 8. Determine Anti-Nociceptive Effect Data_Analysis->Results

Caption: Step-by-step workflow for evaluating this compound in the rat formalin test.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing WIN 62577 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WIN 62577. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, with high specificity for the rat NK1 receptor.[1] It is important to note that it does not show high affinity for the human NK1 receptor.[1] Additionally, this compound acts as an allosteric enhancer of acetylcholine (B1216132) affinity at M3 muscarinic acetylcholine receptors (mAChRs).[1][2] It also interacts with M1-M4 mAChRs.[1]

Q2: What are the primary research applications for this compound?

Given its dual activity, this compound is a valuable tool for:

  • Studying neurokinin signaling pathways, particularly in rat models.

  • Investigating the allosteric modulation of muscarinic receptors.

  • Potential therapeutic development for conditions involving excessive neurokinin signaling, such as chronic pain and inflammation, in relevant animal models.

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is practically insoluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.

Q4: What is a good starting concentration for my in vitro experiment?

A definitive starting concentration can vary significantly depending on the cell type, assay type, and specific research question. However, based on available data for related compounds and its receptor affinity, a concentration range of 1 µM to 10 µM is a reasonable starting point for many cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I store this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture wells after adding this compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • Low Aqueous Solubility: this compound is hydrophobic and can precipitate when the concentration of the organic solvent (e.g., DMSO) in the final culture medium is too low to maintain its solubility.

  • High Final Concentration: The final concentration of this compound in the aqueous medium may exceed its solubility limit.

  • Improper Dilution Technique: "Solvent shock" can occur if a concentrated DMSO stock is added directly to a large volume of aqueous medium without proper mixing, causing the compound to crash out of solution.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If solubility is still an issue, a slightly higher but still non-toxic DMSO concentration may be necessary. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your cell culture medium. For example, instead of adding 1 µL of a 10 mM stock directly to 10 mL of medium, first dilute the stock to 1 mM in medium, and then add a larger volume of this intermediate dilution to your final culture volume.

  • Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound.

  • Mixing: Add the this compound solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Issue 2: No Observable Effect or Low Potency

Symptoms:

  • The expected biological response is not observed even at high concentrations of this compound.

  • The dose-response curve is flat or shifted significantly to the right.

Possible Causes:

  • Species Specificity: this compound is a rat-specific NK1 receptor antagonist and has low affinity for the human NK1 receptor.[1] Ensure your experimental model (cell line) expresses the rat NK1 receptor if that is your target.

  • Receptor Expression: The target receptor (rat NK1 or M3 muscarinic receptor) may not be expressed at sufficient levels in your chosen cell line.

  • Compound Degradation: Improper storage or handling of this compound may have led to its degradation.

  • Suboptimal Assay Conditions: The incubation time, cell density, or other assay parameters may not be optimal for observing the desired effect.

Solutions:

  • Verify Receptor Expression: Confirm the expression of the target receptor in your cell line using techniques such as RT-qPCR, Western blotting, or flow cytometry.

  • Use a Positive Control: Include a known agonist or antagonist for your target receptor to validate the responsiveness of your assay system.

  • Check Compound Integrity: If possible, verify the purity and integrity of your this compound stock using analytical methods.

  • Optimize Assay Parameters: Systematically vary parameters such as cell seeding density, compound incubation time, and stimulus concentration (if applicable) to find the optimal conditions for your experiment.

Quantitative Data Summary

ParameterValueSource
Log Affinity for Muscarinic Receptors 5 to 6.7[2]
Solubility in DMSO >10 mg/mLVendor Data
Solubility in Water InsolubleVendor Data

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic potential and optimal non-toxic concentration range of this compound using a standard MTT or similar cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Add the solubilization buffer to dissolve the formazan (B1609692) crystals and read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the concentration at which this compound begins to show cytotoxicity. The optimal working concentration for your functional assays should be below this cytotoxic threshold.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors expressed in a cell line (e.g., CHO cells stably expressing a specific mAChR subtype).

Materials:

  • Cell membranes from cells expressing the target muscarinic receptor

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)

  • This compound

  • Unlabeled competing ligand (e.g., atropine (B194438) for non-specific binding)

  • Binding buffer (e.g., PBS or HEPES-buffered saline)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a range of concentrations of this compound in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes

    • Radioligand at a fixed concentration (typically at or below its Kd)

    • Either binding buffer (for total binding), a saturating concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold binding buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) dilute Prepare Serial Dilutions in Culture Medium prep_compound->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells with This compound prep_cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Specific Assay (e.g., Viability, Cytokine) incubate->assay readout Acquire Data (e.g., Plate Reader) assay->readout analyze Analyze and Plot Dose-Response Curve readout->analyze

Caption: A generalized experimental workflow for in vitro assays using this compound.

signaling_pathway cluster_nk1r NK1 Receptor Pathway (Rat) cluster_m3r M3 Muscarinic Receptor Pathway WIN62577_NK1 This compound NK1R Rat NK1 Receptor WIN62577_NK1->NK1R Antagonizes Gq_11 Gq/11 NK1R->Gq_11 SubstanceP Substance P SubstanceP->NK1R Activates PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC WIN62577_M3 This compound (Allosteric Enhancer) M3R M3 Receptor WIN62577_M3->M3R Enhances ACh Affinity Gq_11_2 Gq/11 M3R->Gq_11_2 ACh Acetylcholine ACh->M3R Activates PLC_2 Phospholipase C Gq_11_2->PLC_2 IP3_DAG_2 IP3 / DAG PLC_2->IP3_DAG_2 Ca_PKC_2 Ca²⁺ Release / PKC Activation IP3_DAG_2->Ca_PKC_2

Caption: Simplified signaling pathways for this compound's dual mechanism of action.

troubleshooting_flowchart start Start Troubleshooting issue What is the issue? start->issue precipitation Compound Precipitation issue->precipitation Precipitation no_effect No Observable Effect issue->no_effect No Effect check_dmso Final DMSO concentration <0.5%? precipitation->check_dmso check_species Using rat cells/receptors? no_effect->check_species serial_dilute Use serial dilutions and proper mixing. check_dmso->serial_dilute Yes increase_dmso Increase DMSO slightly (if non-toxic). check_dmso->increase_dmso No verify_receptor Verify target receptor expression. check_species->verify_receptor Yes positive_control Use a positive control to validate assay. check_species->positive_control No, or Unsure end Re-run Experiment serial_dilute->end increase_dmso->end verify_receptor->end positive_control->end

References

potential off-target effects of WIN 62577

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of WIN 62577. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and centrally active antagonist of the neurokinin-1 (NK1) receptor, with a notable species selectivity for the rat NK1 receptor over the human receptor.[1][2]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to interact with M1-M4 muscarinic acetylcholine (B1216132) receptors (mAChRs) as an allosteric modulator.[1][2] This interaction is complex and can result in positive, negative, or neutral cooperativity with endogenous ligands, depending on the specific muscarinic receptor subtype.[2]

Q3: How does this compound affect muscarinic M3 receptors?

A3: this compound acts as an allosteric enhancer of acetylcholine (ACh) affinity at the M3 muscarinic receptor.[1][2]

Q4: Does this compound bind to the same allosteric site on muscarinic receptors as other known modulators like gallamine (B1195388)?

A4: No, studies with analogs of this compound suggest that it binds to a second, non-overlapping, and pharmacologically distinct allosteric site on M3 muscarinic receptors. This site is different from the one that binds allosteric modulators such as gallamine and strychnine.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected physiological responses in non-rat species. This compound is a rat-specific NK1 receptor antagonist. Its affinity for the human NK1 receptor is significantly lower.[1][2] The observed effects may be due to off-target interactions with other receptors, such as muscarinic acetylcholine receptors.Confirm the species of your experimental model. If not using rats, consider that the observed effects are likely due to off-target activities. Perform control experiments to assess the contribution of muscarinic receptor modulation.
Variable or unexpected results in assays involving acetylcholine or other muscarinic receptor ligands. This compound is an allosteric modulator of M1-M4 muscarinic receptors and can alter the binding affinity and efficacy of orthosteric ligands like acetylcholine.[1][2] The nature of this modulation (positive, negative, or neutral) is subtype-dependent.Carefully characterize the effect of this compound on the binding of your specific muscarinic ligand to each receptor subtype present in your experimental system. Refer to the quantitative data on cooperativity in the tables below.
Difficulty replicating NK1 receptor antagonism in human cell lines. The species selectivity of this compound means it is a much less potent antagonist at the human NK1 receptor compared to the rat NK1 receptor.[1][2]Use a rat-derived cell line or a recombinant system expressing the rat NK1 receptor for positive control experiments. For human systems, a much higher concentration of this compound may be required to see any NK1 antagonism, but be aware of the increased likelihood of off-target effects at these concentrations.

Quantitative Data

Table 1: Affinity of this compound for Muscarinic Receptors

Receptor SubtypeLog Affinity (Log KA)
M15.0 - 6.7
M25.0 - 6.7
M35.0 - 6.7
M45.0 - 6.7

Data derived from studies on WIN compounds, indicating the range of log affinities for the unliganded receptor.[2]

Table 2: Cooperativity of this compound with Muscarinic Receptor Ligands

Receptor SubtypeCooperativity with [3H]N-methyl scopolamine (B1681570) ([3H]NMS)Cooperativity with Acetylcholine (ACh)
M1Positive, Negative, or NeutralPositive, Negative, or Neutral
M2Positive, Negative, or NeutralPositive, Negative, or Neutral
M3No effect on dissociationAllosteric Enhancer
M4Positive, Negative, or NeutralPositive, Negative, or Neutral

The nature of the cooperativity is dependent on the specific interacting ligands and the receptor subtype.[2]

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Muscarinic Receptor Off-Target Interaction

This protocol is adapted from methodologies used to study the interaction of allosteric modulators with muscarinic receptors.

Objective: To determine the affinity and cooperativity of this compound at M1-M4 muscarinic acetylcholine receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human M1, M2, M3, or M4 muscarinic receptors.

  • [3H]N-methyl scopolamine ([3H]NMS) as the radioligand.

  • Unlabeled N-methyl scopolamine (NMS) or atropine (B194438) for determining non-specific binding.

  • This compound.

  • Acetylcholine (ACh).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the muscarinic receptor subtype of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay (to determine KD of [3H]NMS):

    • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]NMS.

    • For each concentration, prepare parallel tubes containing an excess of unlabeled NMS or atropine to determine non-specific binding.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the KD and Bmax.

  • Competition Binding Assay (to determine the affinity of this compound):

    • Incubate a fixed amount of membrane protein with a fixed concentration of [3H]NMS (typically at or below the KD value) and increasing concentrations of this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled NMS).

    • Incubate, filter, and measure radioactivity as described above.

    • Analyze the data to determine the IC50 of this compound and calculate the inhibitory constant (Ki).

  • Allosteric Cooperativity Assay:

    • To assess the effect of this compound on the affinity of ACh, perform a competition binding assay with increasing concentrations of ACh in the absence and presence of a fixed concentration of this compound.

    • A leftward shift in the ACh competition curve in the presence of this compound indicates positive cooperativity (enhancement of ACh affinity). A rightward shift indicates negative cooperativity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis cell_culture CHO Cells Expressing Muscarinic Receptors membrane_prep Membrane Preparation cell_culture->membrane_prep saturation Saturation Binding ([3H]NMS) membrane_prep->saturation Input competition Competition Binding (this compound vs [3H]NMS) membrane_prep->competition Input cooperativity Cooperativity Assay (ACh vs [3H]NMS +/- this compound) membrane_prep->cooperativity Input kd_bmax Determine KD and Bmax saturation->kd_bmax ki Calculate Ki for this compound competition->ki coop_analysis Analyze Allosteric Effect cooperativity->coop_analysis signaling_pathways cluster_nk1r NK1 Receptor Signaling (Primary Target) cluster_mAChR Muscarinic Receptor Signaling (Off-Target) WIN_NK1 This compound NK1R Rat NK1R WIN_NK1->NK1R Antagonist Gq_s Gq/Gs NK1R->Gq_s PLC_AC PLC / Adenylyl Cyclase Gq_s->PLC_AC IP3_DAG_cAMP IP3/DAG / cAMP PLC_AC->IP3_DAG_cAMP PKC_PKA PKC / PKA IP3_DAG_cAMP->PKC_PKA Cellular_Response_NK1 Cellular Response PKC_PKA->Cellular_Response_NK1 WIN_mAChR This compound mAChR M1-M4 mAChRs WIN_mAChR->mAChR Allosteric Modulator Gq_i Gq/Gi mAChR->Gq_i PLC_AC_inhib PLC / Adenylyl Cyclase (inhibited) Gq_i->PLC_AC_inhib IP3_DAG IP3/DAG PLC_AC_inhib->IP3_DAG cAMP_dec ↓ cAMP PLC_AC_inhib->cAMP_dec Cellular_Response_mAChR Altered Cellular Response IP3_DAG->Cellular_Response_mAChR cAMP_dec->Cellular_Response_mAChR

References

WIN 62577 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with WIN 62577. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a scientific research compound known for its dual activity. It functions as a species-selective antagonist for the neurokinin-1 (NK1) receptor, with potent activity in rats but not in humans.[1] Additionally, it acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically as an enhancer of acetylcholine affinity at the M3 receptor subtype.[1][2]

2. What are the primary research applications of this compound?

Given its dual mechanism of action, this compound is a valuable tool for:

  • Studying the pharmacology of NK1 receptors, particularly in rodent models of disease.

  • Investigating the allosteric modulation of muscarinic receptors.[1]

  • Exploring signaling pathways involving both neurokinin and cholinergic systems.

3. What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a dry, dark environment. For optimal shelf life, which can exceed two years, long-term storage at -20°C is recommended.[3] For short-term storage, 0-4°C is acceptable for days to weeks.[3]

4. How should I prepare and store stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be prepared in DMSO and can be stored at -20°C for several months. For short-term use (days to weeks), stock solutions can be kept at 0-4°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation: Stability and Storage Conditions

FormConditionTemperatureDurationRecommendations
Solid ShippingAmbientWeeksStable for the duration of typical shipping times.[3]
Short-term Storage0 - 4°CDays to WeeksKeep dry and protected from light.[3]
Long-term Storage-20°CMonths to YearsRecommended for optimal stability (>2 years).[3]
Solution Stock Solution (in DMSO)0 - 4°CDays to WeeksAliquot to minimize freeze-thaw cycles.[3]
Stock Solution (in DMSO)-20°CMonthsEnsure airtight storage to prevent moisture absorption by DMSO.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Compound degradationEnsure proper storage of both solid compound and stock solutions as per the guidelines. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Incomplete dissolutionEnsure the compound is fully dissolved in DMSO before further dilution into aqueous buffers. Gentle warming and vortexing can aid dissolution.
Low or no observable activity Incorrect receptor subtype or speciesConfirm that the experimental model (cell line, animal) expresses the appropriate target (rat NK1 receptor or M3 muscarinic receptor). This compound's NK1 antagonism is species-specific.[1]
Precipitation in aqueous mediaThis compound has low aqueous solubility. When diluting the DMSO stock solution into aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. A final DMSO concentration of <0.5% is generally recommended.
Unexpected off-target effects Dual pharmacologyBe aware of the compound's activity at both NK1 and muscarinic receptors. Design experiments with appropriate controls to dissect the effects related to each target. Consider using specific antagonists for either receptor to confirm the mechanism of action.

Experimental Protocols & Visualizations

General Protocol for Preparing this compound Stock Solution

A detailed methodology for preparing a stock solution is crucial for experimental reproducibility.

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C.

G This compound Stock Solution Workflow cluster_preparation Preparation cluster_storage Storage weigh Weigh Solid Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume dissolve Vortex to Dissolve add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot Solution dissolve->aliquot Prevent Freeze-Thaw Cycles store Store at -20°C aliquot->store Protect from Light

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway Diagram: Dual Mechanism of Action

This compound's interaction with both the NK1 receptor and muscarinic M3 receptor can be visualized to understand its potential effects in a biological system.

G This compound Dual Signaling Interaction cluster_nk1 Neurokinin-1 Receptor Pathway cluster_m3 Muscarinic M3 Receptor Pathway substance_p Substance P nk1_receptor NK1 Receptor (rat) substance_p->nk1_receptor Activates nk1_pathway Downstream Signaling (e.g., Ca2+ mobilization) nk1_receptor->nk1_pathway ach Acetylcholine (ACh) m3_receptor M3 Receptor ach->m3_receptor Activates m3_pathway Enhanced Downstream Signaling m3_receptor->m3_pathway win62577 This compound win62577->nk1_receptor Antagonizes win62577->m3_receptor Positive Allosteric Modulator

Caption: Dual mechanism of this compound at NK1 and M3 receptors.

References

avoiding precipitation of WIN 62577 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of WIN 62577 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility, like this compound. Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock solution is diluted into an aqueous environment like cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content solution. It is also crucial to ensure the final DMSO concentration in your cell culture is at a non-toxic level, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on its chemical properties, this compound is soluble in organic solvents such as DMSO and ethanol (B145695) but is insoluble in water.[1] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% is generally considered safe for most cell culture experiments.[2] Some cell lines may tolerate up to 0.5%, but it is best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.

Q4: Can I warm the cell culture medium to help dissolve the precipitated this compound?

A4: Gentle warming of the cell culture medium to 37°C can sometimes help in dissolving the precipitate.[2][3] However, prolonged exposure to heat can degrade the compound, so this should be done cautiously and for a short period. It is also recommended to pre-warm the medium to 37°C before adding the this compound stock solution.[4]

Q5: Can sonication be used to redissolve precipitated this compound?

A5: Yes, brief sonication in a water bath sonicator can help break up precipitate particles and aid in redissolving the compound.[2][4] This should be done carefully to avoid overheating the solution, which could lead to compound degradation.

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution in cell culture media

This guide provides a step-by-step approach to prevent and resolve the precipitation of this compound in your cell culture experiments.

Root Cause Analysis:

The primary reason for precipitation is the poor aqueous solubility of this compound. When a concentrated DMSO stock is rapidly diluted into the aqueous cell culture medium, the compound is no longer soluble and forms a precipitate.

Solutions and Mitigation Strategies:

Strategy Detailed Steps Key Considerations
Optimize Stock Solution Concentration Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.A higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.
Perform Serial Dilutions Instead of adding the high-concentration stock directly to the full volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium.[4] For example, dilute the 10 mM stock to 1 mM in a small volume of medium before adding it to the final culture volume.This gradual dilution helps to avoid a sudden, large change in solvent polarity, reducing the likelihood of precipitation.
Proper Mixing Technique Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium.[4] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[2]Rapid and thorough mixing ensures that the compound is dispersed quickly and evenly, preventing localized high concentrations that can lead to precipitation.
Control Final DMSO Concentration Always calculate the final DMSO concentration in your working solution and ensure it is below the toxic threshold for your cells (ideally ≤ 0.1%).[2]Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Visual Inspection After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution is not clear, the concentration of this compound may be too high for its solubility in the medium.If precipitation is observed, you may need to lower the final concentration of this compound or try alternative solubilization methods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (437.59 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Working Solution in Cell Culture Media

This protocol outlines the steps to prepare a final working solution of this compound in cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or flasks

Procedure:

  • Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to prepare a 1 µM final solution from a 10 mM stock, you could first dilute the stock 1:100 in a small volume of medium to get a 100 µM intermediate solution.

  • Final Dilution:

    • Add the required volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

    • Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is at a non-toxic level for your cells (e.g., ≤ 0.1%).

  • Visual Confirmation: Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is known to act as a species-selective antagonist of the tachykinin NK1 receptor and as an allosteric enhancer at the M3 muscarinic acetylcholine (B1216132) receptor.[5][6]

Tachykinin NK1 Receptor Signaling Pathway (Antagonism by this compound)

Substance P is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor typically leads to the activation of Gq/11 and other G proteins, resulting in the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound acts as an antagonist, blocking the binding of Substance P and inhibiting these downstream effects.

NK1_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates SubstanceP Substance P SubstanceP->NK1R Binds & Activates WIN62577 This compound (Antagonist) WIN62577->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Antagonism of the NK1 receptor signaling pathway by this compound.

M3 Muscarinic Acetylcholine Receptor Signaling Pathway (Allosteric Enhancement by this compound)

The M3 muscarinic receptor is another GPCR that is primarily coupled to Gq/11 proteins. Its activation by acetylcholine (ACh) leads to the activation of PLC. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is different from the ACh binding site and enhances the affinity and/or efficacy of ACh.[6]

M3_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates ACh Acetylcholine (ACh) ACh->M3R Binds & Activates WIN62577 This compound (Allosteric Enhancer) WIN62577->M3R Enhances ACh Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Allosteric enhancement of M3 receptor signaling by this compound.

Experimental Workflow: Troubleshooting this compound Precipitation

This workflow provides a logical sequence of steps to troubleshoot and resolve precipitation issues with this compound.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Is_High Is it > 0.1%? Check_DMSO->Is_High Reduce_DMSO Reduce Stock Volume or Lower Stock Concentration Is_High->Reduce_DMSO Yes Check_Dilution Review Dilution Method Is_High->Check_Dilution No Reduce_DMSO->Check_Dilution Is_Direct Direct Dilution of High Concentration Stock? Check_Dilution->Is_Direct Use_Intermediate Use Intermediate Dilution Steps in Pre-warmed Medium Is_Direct->Use_Intermediate Yes Check_Mixing Review Mixing Technique Is_Direct->Check_Mixing No Use_Intermediate->Check_Mixing Is_Slow Slow or Inadequate Mixing? Check_Mixing->Is_Slow Improve_Mixing Add Dropwise to Vortexing Medium Is_Slow->Improve_Mixing Yes Consider_Solubility Consider Lowering Final This compound Concentration Is_Slow->Consider_Solubility No Improve_Mixing->Consider_Solubility End Solution Clear: Proceed with Experiment Consider_Solubility->End

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

troubleshooting inconsistent results with WIN 62577

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WIN 62577. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a research chemical with a dual mechanism of action. It is a potent, species-selective antagonist of the tachykinin neurokinin-1 (NK1) receptor, with high affinity for the rat NK1 receptor but not the human counterpart.[1] Additionally, it acts as a positive allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically enhancing the affinity of acetylcholine for the M3 receptor.[2][3] It also interacts with M1-M4 mAChR subtypes.[3]

Q2: What are the key physicochemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₂₉H₃₁N₃O
Molecular Weight 437.58 g/mol
Appearance Solid
Solubility Soluble in DMSO (4 mg/mL) and ethanol (B145695) (1.4 mg/mL). Insoluble in water.
Storage Store at -20°C for long-term stability.

Q3: How should I prepare and store stock solutions of this compound?

For optimal results, prepare stock solutions in 100% DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. While some sources suggest short-term storage at 4°C is possible, colder temperatures are recommended to ensure stability.

Q4: What is the species selectivity of this compound for the NK1 receptor?

This compound is a rat-specific NK1 receptor antagonist.[1] It exhibits significantly lower affinity for the human NK1 receptor. This is a critical consideration when designing experiments and interpreting data. If your research involves human cell lines or aims to translate findings to human physiology, the NK1 antagonist activity of this compound will not be relevant.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from its dual pharmacology, species-specific activity, and physicochemical properties. This section provides guidance on common issues.

Issue 1: Unexpected or contradictory results in functional assays.
  • Possible Cause: The dual activity of this compound as an NK1 antagonist and an M3 positive allosteric modulator can lead to complex biological responses. The observed effect may be a composite of both actions, or one may mask the other depending on the experimental system.

  • Troubleshooting Steps:

    • Deconvolute the effects:

      • Use specific antagonists for each target to isolate the contribution of each pathway. For example, in a system expressing both receptors, use a selective M3 antagonist (e.g., 4-DAMP) to block the muscarinic effects and observe the remaining NK1-related activity (in rat systems). Conversely, a selective NK1 antagonist that is not this compound could be used to isolate the M3 effects.

      • Utilize cell lines that express only one of the target receptors (either NK1 or M3) to characterize the specific effects of this compound on each pathway independently.

    • Consider the expression levels of endogenous receptors: Your cell line or tissue of interest may endogenously express mAChRs or NK1 receptors. Characterize the receptor expression profile of your experimental system.

    • Control for acetylcholine levels: As a positive allosteric modulator of the M3 receptor, the effect of this compound will be dependent on the concentration of the endogenous agonist, acetylcholine. Ensure consistent levels of acetylcholine in your assays or consider using an experimental setup where acetylcholine concentration can be controlled.

Issue 2: Lack of effect in human cell lines or non-rodent models.
  • Possible Cause: The NK1 antagonist activity of this compound is specific to rats.[1]

  • Troubleshooting Steps:

    • Verify species of experimental model: Confirm that you are using a rat-derived cell line or animal model if you are investigating the NK1 antagonist properties of this compound.

    • Switch to a human-active NK1 antagonist: If studying the NK1 receptor in a human system is the primary goal, a different antagonist with proven activity at the human receptor should be used.

    • Investigate M3 receptor effects: In human systems, any observed activity of this compound will likely be mediated by its effects on muscarinic receptors.

Issue 3: Poor solubility or precipitation in aqueous media.
  • Possible Cause: this compound is insoluble in water. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to precipitate.

  • Troubleshooting Steps:

    • Optimize final DMSO concentration: Keep the final concentration of DMSO in your assay media as low as possible (typically <0.5%) while ensuring the solubility of this compound.

    • Serial dilutions: Perform serial dilutions of your DMSO stock solution in a solvent compatible with your final assay buffer before the final dilution into the aqueous medium.

    • Pre-dissolve in a small volume: Before adding to the final volume of aqueous buffer, try pre-dissolving the required amount of this compound stock in a small volume of your assay buffer that contains serum or protein (e.g., BSA), which can help maintain solubility.

    • Sonication: Gentle sonication of the final solution may help to redissolve any small precipitates.

Issue 4: Variability between experimental batches.
  • Possible Cause: Degradation of this compound in stock solutions due to improper storage or handling.

  • Troubleshooting Steps:

    • Proper storage: Always store stock solutions at -20°C and protect from light.

    • Aliquot stocks: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

    • Fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment.

    • Quality control: If variability persists, consider verifying the integrity of your compound using analytical methods such as HPLC-MS.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for M3 Receptor Activity

This protocol is designed to measure the effect of this compound on acetylcholine-induced calcium mobilization in cells expressing the M3 muscarinic receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human M3 receptor.

    • Culture medium (e.g., DMEM/F12 with 10% FBS).

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Acetylcholine chloride.

    • This compound.

    • 96-well black, clear-bottom plates.

    • Fluorescent plate reader with kinetic read capabilities.

  • Methodology:

    • Cell Plating: Plate M3-expressing cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

      • Remove culture medium from the cells and add 100 µL of loading buffer to each well.

      • Incubate for 60 minutes at 37°C, 5% CO₂.

      • Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

    • Compound Incubation:

      • Prepare a 2X concentration of this compound in HBSS.

      • Add 100 µL of the this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature. For control wells, add 100 µL of HBSS with the corresponding DMSO concentration.

    • Agonist Stimulation and Data Acquisition:

      • Prepare a 5X stock solution of acetylcholine in HBSS.

      • Place the plate in a fluorescent plate reader and begin kinetic reading of fluorescence intensity.

      • After establishing a stable baseline (e.g., 15-30 seconds), add 50 µL of the acetylcholine stock solution to each well.

      • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decline.

    • Data Analysis:

      • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

      • Normalize the data to the response of a maximal concentration of acetylcholine.

      • Plot a dose-response curve for acetylcholine in the presence and absence of this compound to determine the effect on EC₅₀.

Protocol 2: Radioligand Binding Assay for NK1 Receptor

This protocol is for determining the binding affinity of this compound to the rat NK1 receptor in a competitive binding assay.

  • Materials:

    • Cell membranes prepared from rat brain tissue or cells expressing the rat NK1 receptor.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Radiolabeled NK1 antagonist (e.g., [³H]-Substance P).

    • Unlabeled Substance P (for determining non-specific binding).

    • This compound.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Methodology:

    • Assay Setup:

      • In a 96-well plate, add in the following order:

        • 25 µL of binding buffer.

        • 25 µL of various concentrations of this compound or unlabeled Substance P (for standard curve and non-specific binding).

        • 25 µL of radiolabeled ligand (at a concentration near its Kd).

        • 25 µL of membrane preparation.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer.

    • Scintillation Counting:

      • Allow the filters to dry.

      • Add scintillation fluid to each well.

      • Count the radioactivity in a microplate scintillation counter.

    • Data Analysis:

      • Subtract the non-specific binding (counts in the presence of a saturating concentration of unlabeled Substance P) from all other values.

      • Plot the specific binding as a function of the log concentration of this compound.

      • Fit the data to a one-site competition model to determine the IC₅₀ and subsequently calculate the Ki value.

Signaling Pathway and Experimental Workflow Diagrams

WIN62577_Dual_Action cluster_WIN62577 This compound cluster_NK1R NK1 Receptor Pathway (Rat) cluster_M3R M3 Muscarinic Receptor Pathway WIN62577 This compound NK1R NK1 Receptor WIN62577->NK1R Antagonist M3R M3 Receptor WIN62577->M3R Positive Allosteric Modulator Gq_NK1 Gq/11 NK1R->Gq_NK1 PLC_NK1 PLCβ Gq_NK1->PLC_NK1 IP3_DAG_NK1 IP3 & DAG PLC_NK1->IP3_DAG_NK1 Ca_PKC_NK1 ↑ Ca²⁺ & ↑ PKC IP3_DAG_NK1->Ca_PKC_NK1 SubstanceP Substance P SubstanceP->NK1R Agonist Gq_M3 Gq/11 M3R->Gq_M3 PLC_M3 PLCβ Gq_M3->PLC_M3 IP3_DAG_M3 IP3 & DAG PLC_M3->IP3_DAG_M3 Ca_PKC_M3 ↑ Ca²⁺ & ↑ PKC IP3_DAG_M3->Ca_PKC_M3 ACh Acetylcholine ACh->M3R Agonist

Caption: Dual mechanism of this compound action.

Troubleshooting_Workflow start Inconsistent Experimental Results with this compound q1 Are you using a rat-derived system? start->q1 q2 Are you investigating NK1 receptor effects? q1->q2 Yes issue2 Issue: No NK1 antagonist effect. q1->issue2 No a1_yes Yes a1_no No issue1 Issue: Unexpected dual NK1 & M3 effects. q2->issue1 Yes q3 Is the compound precipitating in your aqueous buffer? q2->q3 No a2_yes Yes a2_no No solution1 Solution: Use selective antagonists to deconvolute pathways. issue1->solution1 solution1->q3 solution2 Solution: this compound is rat-specific. Consider M3 modulation. issue2->solution2 solution2->q3 issue3 Issue: Poor solubility. q3->issue3 Yes q4 Are you observing high batch-to-batch variability? q3->q4 No a3_yes Yes a3_no No solution3 Solution: Optimize final DMSO concentration, use serial dilutions. issue3->solution3 solution3->q4 issue4 Issue: Compound degradation. q4->issue4 Yes end Consult further literature or technical support. q4->end No a4_yes Yes a4_no No solution4 Solution: Aliquot stocks, store at -20°C, prepare fresh dilutions. issue4->solution4 solution4->end

References

non-specific binding of WIN 62577 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the non-specific binding of WIN 62,577 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is WIN 62,577 and what are its known targets?

A1: WIN 62,577 is primarily known as a species-selective tachykinin NK1 receptor antagonist, with a notable specificity for the rat NK1 receptor over the human receptor.[1][2][3] Additionally, it has been identified as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically acting as an allosteric enhancer of acetylcholine affinity at the M3 receptor subtype.[1][2][3] It also interacts with M1, M2, and M4 mAChRs.[1][4]

Q2: What could be causing the non-specific binding I'm observing with WIN 62,577 in my assay?

A2: Non-specific binding of WIN 62,577 can arise from several factors common to many experimental assays:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester proteins, leading to false-positive signals.

  • Hydrophobic and Electrostatic Interactions: The chemical structure of WIN 62,577 may lead to non-specific interactions with plasticware, other proteins in your sample, or the sensor surface in label-free assays.

  • Off-Target Binding: WIN 62,577 is known to bind to muscarinic receptors, which could be an unintended "off-target" in assays focused solely on the NK1 receptor. This is a crucial consideration if your experimental system expresses these receptors.[1][4]

  • Assay Buffer Composition: The pH, ionic strength, and presence or absence of detergents in your assay buffer can significantly influence non-specific interactions.

Q3: How can I differentiate between specific binding to my target and non-specific or off-target binding?

A3: Several experimental strategies can help you distinguish between these binding events:

  • Competition Binding Assays: Use a known, high-affinity ligand for your target of interest to see if it can displace WIN 62,577. A lack of displacement may suggest non-specific binding.

  • Use of Structurally Unrelated Compounds: Test a compound with a different chemical scaffold but known activity at your target. If both compounds show similar effects, it strengthens the evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique can verify target engagement within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Assays with Knockout/Knockdown Cells: The most definitive way to confirm on-target effects is to use a cell line where your target receptor has been knocked out or its expression significantly reduced. A loss of WIN 62,577's effect in these cells would strongly indicate on-target activity.

Troubleshooting Guides

Issue: High background signal or apparent inhibition at high concentrations of WIN 62,577.

This is a common indicator of non-specific binding. Follow these steps to troubleshoot:

1. Optimize Assay Buffer Conditions:

  • Adjust pH: The charge of both your target protein and WIN 62,577 can be influenced by pH. Try adjusting the buffer pH to be closer to the isoelectric point of your protein to minimize electrostatic interactions.

  • Increase Salt Concentration: Adding NaCl (e.g., up to 150 mM) can help to disrupt non-specific electrostatic interactions.

  • Include a Non-ionic Surfactant: A low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions and prevent compound aggregation.

  • Add a Blocking Agent: Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer can help to block non-specific binding sites on your assay plates and other surfaces.

2. Perform a Competition Binding Assay:

  • This will help determine if WIN 62,577 is binding to the same site as a known ligand for your target. A detailed protocol is provided below.

3. Test a Structurally Unrelated Ligand:

  • If a structurally different compound known to bind to your target produces a similar dose-response curve, it provides evidence that the observed effect is target-specific.

Quantitative Data Summary

The following table summarizes the known binding affinities of WIN 62,577 for its primary and off-target receptors.

Target ReceptorSpeciesBinding Affinity (Log Affinity)Approximate Molar Affinity (M)Notes
NK1 ReceptorRatPotent antagonist-Species-specific antagonist activity.
NK1 ReceptorHumanLow affinity-Significantly less potent than on the rat receptor.[4]
M1-M4 mAChRs-5 to 6.710⁻⁵ to 10⁻⁶.⁷ M (1-31.6 µM)Interacts as an allosteric modulator.[4]
M3 mAChR--Micromolar (µM) rangeAllosteric enhancer of acetylcholine affinity.[5]

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay to Assess Specificity for Muscarinic Receptors

This protocol is designed to determine if WIN 62,577 competes for binding at muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest (e.g., M3).

  • [³H]-NMS (radiolabeled ligand).

  • Atropine (B194438) or another high-affinity muscarinic antagonist (for determining non-specific binding).

  • WIN 62,577.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in ice-cold Assay Buffer to a final concentration that provides a sufficient signal-to-noise ratio.

    • Prepare a solution of [³H]-NMS in Assay Buffer at a concentration equal to its Kd for the receptor.

    • Prepare a range of concentrations of WIN 62,577 in Assay Buffer.

    • Prepare a high concentration solution of atropine (e.g., 1 µM) in Assay Buffer for determining non-specific binding.

  • Set up the Assay:

    • In a 96-well plate or individual tubes, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + [³H]-NMS.

      • Non-specific Binding: Cell membranes + [³H]-NMS + 1 µM atropine.

      • Competition: Cell membranes + [³H]-NMS + varying concentrations of WIN 62,577.

  • Incubation:

    • Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of WIN 62,577.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of WIN 62,577.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

WIN62577_Signaling_Pathways cluster_intended Intended Target Pathway (Rat) cluster_off_target Off-Target Pathway (Muscarinic) WIN62577 WIN 62,577 NK1R Rat NK1 Receptor WIN62577->NK1R Antagonist Gq_11_NK1 Gq/11 NK1R->Gq_11_NK1 PLC_NK1 PLCβ Gq_11_NK1->PLC_NK1 IP3_DAG_NK1 IP3 & DAG PLC_NK1->IP3_DAG_NK1 Ca_PKC_NK1 ↑ Ca²⁺ & PKC Activation IP3_DAG_NK1->Ca_PKC_NK1 Cellular_Response_NK1 Cellular Response (e.g., Neurotransmission) Ca_PKC_NK1->Cellular_Response_NK1 WIN62577_off WIN 62,577 M3R M3 Receptor WIN62577_off->M3R Allosteric Enhancer ACh Acetylcholine ACh->M3R Agonist Gq_11_M3 Gq/11 M3R->Gq_11_M3 PLC_M3 PLCβ Gq_11_M3->PLC_M3 ERK_M3 ERK1/2 Pathway PLC_M3->ERK_M3 Survival Cell Survival ERK_M3->Survival

Caption: Intended and off-target signaling pathways of WIN 62,577.

Troubleshooting_Workflow Start High Background or Non-Specific Binding Observed Optimize_Buffer Optimize Assay Buffer (pH, Salt, Detergent, BSA) Start->Optimize_Buffer Check_Again Re-run Assay Optimize_Buffer->Check_Again Competition_Assay Perform Competition Binding Assay Check_Again->Competition_Assay Issue Persists Specific_Binding Indicates Specific Binding to the Target Site Check_Again->Specific_Binding Issue Resolved Displacement Displacement Observed? Competition_Assay->Displacement Displacement->Specific_Binding Yes Non_Specific Suggests Non-Specific Binding or Binding to a Different Site Displacement->Non_Specific No KO_Cells Validate with Knockout/Knockdown Cells Specific_Binding->KO_Cells Non_Specific->KO_Cells Confirmed_On_Target On-Target Effect Confirmed KO_Cells->Confirmed_On_Target

Caption: Workflow for troubleshooting non-specific binding.

Logical_Relationships cluster_evidence Evidence for On-Target Binding cluster_conclusion Conclusion Dose_Response Saturable Dose-Response On_Target High Confidence On-Target Activity Dose_Response->On_Target Competition Competition with Known Ligand Competition->On_Target SAR Consistent Structure-Activity Relationship (SAR) SAR->On_Target KO_Effect Loss of Effect in Knockout/Knockdown KO_Effect->On_Target Strongest Evidence

Caption: Logical relationships for confirming on-target activity.

References

Technical Support Center: WIN 62577 & Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of WIN 62577 and related compounds in cell culture. Our resources are tailored for scientists and professionals in drug development and biomedical research.

Clarification on Compound Identity: this compound vs. WIN 55,212-2

A common point of confusion for researchers is the distinction between this compound and WIN 55,212-2. It is crucial to understand that these are two distinct compounds with different biological activities.

  • This compound is primarily known as a rat-specific neurokinin 1 (NK1) receptor antagonist and an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Current scientific literature does not report significant cytotoxic effects for this compound in cell culture.

  • WIN 55,212-2 is a potent synthetic cannabinoid receptor agonist (CB1 and CB2) that has been widely studied for its cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4][5]

It is highly likely that inquiries regarding "this compound toxicity" are due to a misidentification and are actually seeking information about the cytotoxic effects of WIN 55,212-2. This support center will therefore provide detailed information on the cellular effects of WIN 55,212-2, while also offering information on the known mechanisms of action for this compound.

FAQs and Troubleshooting for WIN 55,212-2 Cytotoxicity

This section focuses on the cytotoxic effects of the synthetic cannabinoid WIN 55,212-2.

Frequently Asked Questions (FAQs)

Q1: What are the typical IC50 values for WIN 55,212-2 in cancer cell lines?

A1: The half-maximal inhibitory concentration (IC50) of WIN 55,212-2 varies depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer6[3]
SNU-620-5FU/1000Gastric Cancer3.5 (24h), 3.4 (48h)[4]
SF126Glioblastoma0.98[6]
K562Chronic Myelogenous Leukemia2.7[7]
LN18Glioblastoma20.97[8]
A172Glioblastoma30.9[8]
MDA-MB-231Breast Cancer≤10[3]
C6Glioma15[3]

Q2: How does WIN 55,212-2 induce cell death?

A2: WIN 55,212-2 primarily induces apoptosis in cancer cells.[5][9] This process is often mediated by the activation of cannabinoid receptors (CB1 and/or CB2) and involves the modulation of various signaling pathways, leading to cell cycle arrest and programmed cell death.[4][9]

Q3: What are the key signaling pathways involved in WIN 55,212-2-induced apoptosis?

A3: The apoptotic effects of WIN 55,212-2 are often associated with the modulation of MAPK and AKT signaling pathways.[9] For example, in some cancer cell lines, WIN 55,212-2 has been shown to decrease the phosphorylation of ERK1/2 and Akt, leading to the downregulation of anti-apoptotic proteins like BCL2 and an increase in the activity of pro-apoptotic proteins such as BAX and cleaved caspase-3.[4]

Q4: Can WIN 55,212-2 affect cell proliferation and migration?

A4: Yes, in addition to inducing apoptosis, WIN 55,212-2 has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell models.[3][9]

Troubleshooting Guide for WIN 55,212-2 Cytotoxicity Assays

Issue 1: High Variability in Replicate Wells

  • Possible Cause: Inconsistent cell seeding, edge effects in the plate, or incomplete solubilization of formazan (B1609692) crystals in MTT assays.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during plating.

    • Avoid using the outer wells of the microplate, as they are more prone to evaporation.

    • Ensure complete dissolution of formazan crystals by thorough mixing.

    • Visually inspect wells for compound precipitation, which can occur at higher concentrations.

Issue 2: Low Potency or No Effect on Cell Viability

  • Possible Cause: Poor cell permeability of the compound, active efflux from the cells, or low expression of cannabinoid receptors in the chosen cell line.

  • Troubleshooting Steps:

    • Verify the expression of CB1 and CB2 receptors in your cell line.

    • Consider using a different cell line with known sensitivity to cannabinoids.

    • Ensure the compound is properly dissolved and stable in the culture medium.

Issue 3: Discrepancy Between Target Degradation and Cell Viability

  • Possible Cause: Off-target effects of the compound, or a delay between the molecular event (e.g., receptor activation) and the onset of cell death.

  • Troubleshooting Steps:

    • Perform time-course experiments to assess the kinetics of the cellular response.

    • Use a panel of different cell viability assays that measure distinct cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels).[10]

Experimental Protocols for WIN 55,212-2

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of WIN 55,212-2 in culture medium. Replace the existing medium with 200 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO, typically at a final concentration of ≤ 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

Apoptosis Detection by Annexin V Staining

This protocol allows for the detection of apoptotic cells using flow cytometry.

  • Cell Treatment: Seed and treat cells with WIN 55,212-2 as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both the culture medium (containing detached cells) and adherent cells (after trypsinization).

  • Cell Washing: Wash the cells with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12]

Information on this compound

While not associated with cytotoxicity, this compound has defined mechanisms of action that are important for researchers to understand.

Mechanism of Action:

  • Rat-Specific NK1 Receptor Antagonist: this compound acts as a potent and centrally active antagonist of the neurokinin 1 (NK1) receptor in rats, but not in humans.[2] The NK1 receptor is involved in various physiological processes, including pain transmission and inflammation.

  • Allosteric Modulator of Muscarinic Receptors: this compound interacts with M1-M4 muscarinic acetylcholine receptors.[1] It has been identified as an allosteric enhancer of acetylcholine affinity at the M3 receptor.[2]

Visualizations: Signaling Pathways and Workflows

WIN_55212_2_Apoptosis_Pathway WIN55212_2 WIN 55,212-2 CB_Receptor CB1/CB2 Receptors WIN55212_2->CB_Receptor MAPK_Pathway MAPK Pathway (p-ERK1/2 ↓) CB_Receptor->MAPK_Pathway AKT_Pathway AKT Pathway (p-Akt ↓) CB_Receptor->AKT_Pathway BCL2 BCL2 ↓ MAPK_Pathway->BCL2 BAX BAX ↑ MAPK_Pathway->BAX AKT_Pathway->BCL2 AKT_Pathway->BAX Caspase3 Cleaved Caspase-3 ↑ BCL2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of WIN 55,212-2-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add WIN 55,212-2 incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (540nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Experimental workflow for an MTT cytotoxicity assay.

WIN_62577_Mechanism WIN62577 This compound M3_Receptor M3 Muscarinic Receptor WIN62577->M3_Receptor Allosteric Enhancer NK1_Receptor NK1 Receptor (Rat) WIN62577->NK1_Receptor Gq_PLC Gq/11 -> PLC Pathway M3_Receptor->Gq_PLC NK1_Receptor->Gq_PLC ACh Acetylcholine ACh->M3_Receptor SubstanceP Substance P SubstanceP->NK1_Receptor Blockade Signal Blockade

Caption: Dual mechanism of action of this compound.

References

Technical Support Center: Understanding the Impact of Serum on WIN 62577 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro activity of WIN 62577. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a particular focus on the impact of serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Initial research may present some ambiguity, so it is crucial to clarify that this compound is primarily recognized as a species-selective tachykinin NK1 receptor antagonist, with high potency in rats but not in humans.[1][2] Additionally, it functions as an allosteric enhancer of acetylcholine (B1216132) affinity at muscarinic M3 receptors.[1][2][3] There is no substantial scientific evidence to support this compound acting as a bradykinin (B550075) B2 receptor antagonist.

Q2: How does this compound exert its effects on the NK1 and M3 receptors?

A2: At the tachykinin NK1 receptor, this compound acts as an antagonist, blocking the binding of the endogenous ligand, Substance P. This inhibits downstream signaling pathways. At the muscarinic M3 receptor, this compound acts as a positive allosteric modulator.[1] This means it binds to a site on the receptor that is different from the acetylcholine binding site, and in doing so, it enhances the ability of acetylcholine to bind and activate the receptor.

Q3: Why is my in vitro activity of this compound lower than expected when using serum-containing media?

A3: A common reason for reduced in vitro activity of a compound in the presence of serum is protein binding. Serum contains a high concentration of proteins, most notably albumin. Many small molecule drugs bind to these proteins. The portion of the drug that is bound to serum proteins is generally considered pharmacologically inactive, as only the unbound (free) fraction of the drug is available to interact with its target receptor. Consequently, the effective concentration of this compound at the receptor site is reduced in the presence of serum.

Q4: Can the presence of serum in my cell culture medium affect my experimental results with this compound?

A4: Yes, absolutely. The presence and concentration of serum can significantly impact the observed potency and efficacy of this compound in in vitro assays. This is not only due to protein binding but also because serum contains various growth factors, hormones, and other molecules that can influence cell signaling and receptor expression, potentially altering the cellular response to this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 values for this compound in different experiments.
  • Possible Cause: Variation in the lot or concentration of serum used in the cell culture medium.

  • Troubleshooting Steps:

    • Standardize Serum Usage: Always use the same type (e.g., Fetal Bovine Serum - FBS) and, if possible, the same lot of serum for a series of related experiments.

    • Consistent Serum Concentration: Maintain a consistent percentage of serum in your assay medium across all experiments you intend to compare directly.

    • Serum-Free Conditions: As a control, perform the assay in a serum-free medium to establish a baseline activity for this compound. This will help you quantify the impact of serum.

    • Heat Inactivation: Ensure consistent heat inactivation of the serum if your protocol requires it, as this can affect protein conformation and drug binding.

Issue 2: The observed in vitro activity of this compound does not correlate with in vivo efficacy.
  • Possible Cause: Discrepancy between the free fraction of the drug in the in vitro assay and the free fraction in plasma in vivo.

  • Troubleshooting Steps:

    • Measure Protein Binding: Determine the extent of this compound binding to the specific type and concentration of serum used in your in vitro assays. This can be done using techniques like equilibrium dialysis or ultrafiltration.

    • Correct for Protein Binding: When comparing in vitro and in vivo data, adjust the nominal in vitro concentration to the calculated free concentration.

    • Use Physiologically Relevant Matrices: For more predictive in vitro studies, consider using species-specific serum or plasma instead of generic FBS, especially when working with a species-selective compound like this compound.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the In Vitro Potency (IC50) of this compound in a Rat NK1 Receptor Binding Assay

Serum (FBS) ConcentrationIC50 of this compound (nM)Fold Shift in IC50 (Compared to Serum-Free)
0%101.0
2.5%252.5
5%555.5
10%12012.0

Table 2: Hypothetical Protein Binding of this compound in Different Serum Types

Serum TypeProtein Concentration (g/L)% this compound BoundUnbound Fraction (fu)
Fetal Bovine Serum (10%)~4.592%0.08
Rat Serum (100%)~6598%0.02
Human Serum (100%)~7085%0.15

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound Activity in a Competitive Radioligand Binding Assay (NK1 Receptor)
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat tachykinin NK1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Membrane Preparation: Grow cells to confluency, wash with PBS, and scrape into a hypotonic lysis buffer. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and the different concentrations of this compound.

    • Prepare parallel sets of assay wells containing 0%, 2.5%, 5%, and 10% heat-inactivated FBS.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) for each serum concentration.

    • Plot the IC50 values as a function of serum concentration.

Protocol 2: Assessing the Impact of Serum on this compound's Allosteric Modulation of the M3 Receptor (Calcium Mobilization Assay)
  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human muscarinic M3 receptor in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Calcium Indicator Loading: Wash the cells with a serum-free buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the same buffer.

  • Assay Procedure:

    • Prepare a dose-response curve of acetylcholine in the assay buffer.

    • Prepare a fixed, sub-maximal concentration of acetylcholine.

    • Prepare a dose-response curve of this compound.

    • Perform the assay in the presence and absence of 5% FBS.

    • Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence, then add the this compound dilutions followed by the fixed concentration of acetylcholine.

    • Measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the EC50 of acetylcholine in the presence of different fixed concentrations of this compound.

    • Determine the potentiation of the acetylcholine response by this compound in the presence and absence of serum.

Visualizations

WIN_62577_Signaling_Pathways cluster_NK1 Tachykinin NK1 Receptor Pathway cluster_M3 Muscarinic M3 Receptor Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq_11 Gq/11 NK1R->Gq_11 Activates WIN_NK1 This compound WIN_NK1->NK1R Blocks PLC_NK1 PLC Gq_11->PLC_NK1 PIP2_NK1 PIP2 PLC_NK1->PIP2_NK1 Hydrolyzes IP3_NK1 IP3 PIP2_NK1->IP3_NK1 DAG_NK1 DAG PIP2_NK1->DAG_NK1 Ca_NK1 Ca²⁺ Release IP3_NK1->Ca_NK1 PKC_NK1 PKC Activation DAG_NK1->PKC_NK1 ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq_11_M3 Gq/11 M3R->Gq_11_M3 Activates WIN_M3 This compound (Allosteric Site) WIN_M3->M3R Enhances ACh Binding PLC_M3 PLC Gq_11_M3->PLC_M3 PIP2_M3 PIP2 PLC_M3->PIP2_M3 Hydrolyzes IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Ca_M3 Ca²⁺ Release IP3_M3->Ca_M3 PKC_M3 PKC Activation DAG_M3->PKC_M3

Caption: Signaling pathways for this compound's primary targets.

Serum_Effect_Workflow cluster_workflow Experimental Workflow to Assess Serum Impact cluster_serum_present Serum-Containing Assay cluster_serum_free Serum-Free Control start Start: Inconsistent In Vitro Activity q_serum Is serum present in the assay medium? start->q_serum check_serum_conc Check for consistent serum type and concentration q_serum->check_serum_conc Yes run_serum_free Run assay in serum-free medium q_serum->run_serum_free No/Control measure_binding Measure serum protein binding of this compound check_serum_conc->measure_binding calc_free_fraction Calculate unbound fraction (fu) measure_binding->calc_free_fraction correct_ic50 Correct IC50 for protein binding calc_free_fraction->correct_ic50 compare Compare baseline and serum-corrected IC50s correct_ic50->compare baseline_ic50 Establish baseline IC50 run_serum_free->baseline_ic50 baseline_ic50->compare end Conclusion: Quantified impact of serum compare->end

Caption: Workflow for troubleshooting serum effects on in vitro assays.

References

Validation & Comparative

A Comparative Guide to WIN 62577 and Other Neurokinin-1 Receptor Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist WIN 62577 with other notable antagonists, focusing on preclinical data relevant to research in rat models. The information presented is intended to assist in the selection of appropriate tools for investigating the role of the NK1 receptor in various physiological and pathological processes.

Executive Summary

This compound is distinguished by its potent and specific antagonist activity at the rat NK1 receptor, a characteristic not shared by many clinically developed NK1 antagonists, such as aprepitant (B1667566), which exhibit low affinity for rodent receptors.[1][2] This species selectivity makes this compound a valuable tool for preclinical studies in rats. This guide presents available quantitative data on the binding affinities and in vivo potencies of this compound and other rat-active NK1 receptor antagonists, namely CP-96345 and SR140333. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Data Presentation: Quantitative Comparison of NK1 Receptor Antagonists

The following tables summarize the available quantitative data for this compound and other NK1 receptor antagonists active in rats. It is important to note that a specific public domain Ki or IC50 value for this compound binding to rat NK1 receptors could not be identified in the reviewed literature.

Table 1: In Vitro Binding Affinity of NK1 Receptor Antagonists at the Rat NK1 Receptor

CompoundPreparationRadioligandParameterValue
This compound --Ki / IC50Not Publicly Available
CP-96,345 Rat submaxillary gland membranes[3H]substance PIC5034 nM[3]
SR140333 Rat colonic tissue-pKb9.2[4]

Table 2: In Vivo Efficacy of NK1 Receptor Antagonists in Rat Models

CompoundAnimal ModelEndpointRoute of AdministrationED50 / Effective Dose
This compound ---Not Publicly Available
CP-96,345 Mustard oil-induced plasma extravasationInhibition of extravasationOral10 µmol/kg[5]
SR140333 Substance P-induced hypotensionAntagonism of hypotensionIntravenous3 µg/kg[6]
SR140333 Substance P-induced plasma extravasationInhibition of extravasationIntravenous7 µg/kg[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and methodological transparency.

Radioligand Binding Assay for Rat NK1 Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the rat NK1 receptor using radioligand displacement.

1. Materials:

  • Tissue Preparation: Rat brain cortex or other tissues expressing NK1 receptors (e.g., submaxillary gland).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and specific protease inhibitors (e.g., bacitracin, leupeptin).

  • Radioligand: [3H]Substance P or [125I]Tyr8-Substance P.

  • Non-specific Binding Control: High concentration of a non-labeled NK1 receptor antagonist (e.g., 1 µM aprepitant for human receptors, or a known rat-active antagonist).

  • Test Compounds: Serial dilutions of the antagonist being tested (e.g., this compound).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Membrane Preparation: Homogenize the rat tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Test compound at various concentrations or vehicle.

    • Radioligand at a concentration near its Kd.

    • For non-specific binding wells, add the non-labeled antagonist.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Substance P-Induced Behavioral Response in Rats

This protocol describes a method to assess the in vivo efficacy of an NK1 receptor antagonist by measuring its ability to block behavioral responses induced by central administration of substance P.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • House animals individually with free access to food and water on a 12-hour light/dark cycle.

2. Surgical Preparation (Intracerebroventricular Cannulation):

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Secure the rat in a stereotaxic frame.

  • Implant a guide cannula into a lateral ventricle.

  • Allow the animals to recover for at least one week before behavioral testing.

3. Experimental Procedure:

  • Habituate the rats to the testing environment (e.g., an open-field arena) for a defined period on consecutive days prior to the experiment.

  • On the test day, administer the NK1 receptor antagonist (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the substance P challenge.

  • At the appropriate time after antagonist administration, infuse substance P (or vehicle) through the intracerebroventricular cannula.

  • Immediately place the rat in the open-field arena and record its behavior for a set duration (e.g., 30 minutes).

  • Behavioral Scoring: Analyze the recorded videos for specific behaviors induced by substance P, which may include:

    • Increased locomotor activity.

    • Rearing.

    • Grooming.

    • Scratching.

    • Wet-dog shakes.

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

4. Data Analysis:

  • Quantify the frequency and duration of each behavior.

  • Compare the behavioral responses between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Determine the dose-response relationship for the antagonist and calculate the ED50 for the inhibition of specific substance P-induced behaviors.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the NK1 receptor upon binding of its endogenous ligand, Substance P.

Experimental Workflow for NK1 Receptor Antagonist Screening

Antagonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay hit_id Hit Identification functional_assay->hit_id pk_studies Pharmacokinetic Studies (Rat) efficacy_model Efficacy Model (e.g., Substance P Challenge in Rat) pk_studies->efficacy_model toxicology Preliminary Toxicology (Rat) efficacy_model->toxicology candidate Preclinical Candidate toxicology->candidate start Compound Library start->binding_assay lead_opt Lead Optimization hit_id->lead_opt Active Hits lead_opt->binding_assay Iterative Improvement lead_opt->pk_studies

Caption: A typical experimental workflow for the screening and evaluation of novel NK1 receptor antagonists.

Comparative Logic of NK1 Receptor Antagonists in Rats

Comparative_Logic cluster_compounds NK1 Receptor Antagonists cluster_evaluation Evaluation in Rat Models cluster_outcome Comparative Assessment WIN62577 This compound rat_binding Rat NK1 Receptor Binding WIN62577->rat_binding High Affinity (Expected) rat_invivo Rat In Vivo Efficacy WIN62577->rat_invivo Potent (Expected) Other_Rat_Active Other Rat-Active Antagonists (e.g., CP-96345, SR140333) Other_Rat_Active->rat_binding Known High Affinity Other_Rat_Active->rat_invivo Demonstrated Potency Human_Clinical Human Clinical Antagonists (e.g., Aprepitant) Human_Clinical->rat_binding Low Affinity Human_Clinical->rat_invivo Poor Efficacy conclusion Selection of Appropriate Tool Compound for Rat Studies rat_binding->conclusion rat_invivo->conclusion

Caption: Logical framework for comparing NK1 receptor antagonists for their utility in rat-based research.

References

A Comparative Guide: WIN 62577 and Aprepitant in Rat Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research, particularly in the study of nausea and vomiting, rat models serve as a critical tool for the evaluation of novel antiemetic agents. This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists, WIN 62577 and Aprepitant, with a focus on their performance and characteristics in rat models. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate compounds for their studies.

Executive Summary

This guide outlines the pharmacological profiles, efficacy in cisplatin-induced emesis models, and receptor binding affinities of this compound and Aprepitant. While both compounds target the NK1 receptor, a key player in the emetic reflex, they exhibit distinct species selectivity and secondary pharmacological activities. Aprepitant is a well-characterized, potent NK1 receptor antagonist with proven clinical efficacy in humans. This compound, in contrast, is a rat-specific NK1 receptor antagonist that also displays allosteric modulatory effects on muscarinic receptors. The available data, primarily from studies on cisplatin-induced pica in rats, a behavioral analog of vomiting, is presented to enable a comparative assessment.

Mechanism of Action

Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] By blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex, Aprepitant effectively inhibits emesis.[1] It has demonstrated little to no affinity for other receptors, such as serotonin, dopamine, and corticosteroid receptors, which are targets for other antiemetic therapies.[1] Animal and human positron emission tomography (PET) studies have confirmed that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors.

This compound is characterized as a potent and centrally active antagonist of the rat NK1 receptor.[2] Notably, it does not exhibit the same activity at the human NK1 receptor, making it a rat-specific agent.[2][3] A distinguishing feature of this compound is its interaction with muscarinic acetylcholine (B1216132) receptors (M1-M4). It acts as an allosteric enhancer of acetylcholine affinity, particularly at the M3 receptor subtype.[2][3] This dual activity suggests that its overall pharmacological effect in rats may be a composite of both NK1 receptor antagonism and muscarinic receptor modulation.

dot

cluster_Aprepitant Aprepitant cluster_WIN62577 This compound Aprepitant Aprepitant NK1R_A NK1 Receptor Aprepitant->NK1R_A Antagonism Emesis_A Emesis NK1R_A->Emesis_A Inhibition WIN62577 This compound NK1R_W Rat NK1 Receptor WIN62577->NK1R_W Antagonism MuscarinicR Muscarinic Receptors (M1-M4) WIN62577->MuscarinicR Allosteric Modulation Emesis_W Emesis NK1R_W->Emesis_W Inhibition

Caption: Mechanisms of Aprepitant and this compound.

Performance in Rat Models of Emesis

The most common model to evaluate antiemetic drugs in rats, which are incapable of vomiting, is the cisplatin-induced pica model. Pica, the ingestion of non-nutritive substances like kaolin (B608303), is considered an analogue of emesis.[4]

Aprepitant: Oral administration of Aprepitant has been shown to be effective in reducing cisplatin-induced kaolin intake in rats. In one study, Aprepitant at doses of 10 and 30 mg/kg significantly reduced kaolin consumption on days 3 and 4 after cisplatin (B142131) injection.[5]

This compound: Direct quantitative data on the efficacy of this compound in the cisplatin-induced pica model in rats is not readily available in the current literature. While it is described as a potent NK1 antagonist in rats, specific dose-response studies detailing the reduction of kaolin consumption are needed for a direct quantitative comparison with Aprepitant.

Receptor Binding Affinity

A direct comparison of binding affinities at the rat NK1 receptor is hampered by the limited availability of specific Ki or IC50 values for both compounds in rat brain tissue.

Aprepitant: Aprepitant exhibits high affinity for the human NK1 receptor with a reported IC50 of 0.1 nM.[1][6] While its affinity for the rat NK1 receptor is not explicitly stated in the reviewed literature, its efficacy in rat models suggests significant interaction.

This compound: this compound is described as a potent antagonist at rat NK1 receptors.[2] However, a specific Ki or IC50 value for the rat NK1 receptor is not available in the reviewed literature. For muscarinic receptors, the WIN compounds, including this compound, have log affinities for the unliganded receptor in the range of 5 to 6.7.[2]

CompoundTarget ReceptorSpeciesBinding Affinity
Aprepitant NK1 ReceptorHumanIC50: 0.1 nM[1][6]
This compound NK1 ReceptorRatPotent antagonist (specific value not available)[2]
Muscarinic ReceptorsRatLog Affinity: 5 - 6.7[2]

Experimental Protocols

Cisplatin-Induced Pica Model in Rats

This protocol is a standard method for assessing the antiemetic potential of compounds in rats.

dot

cluster_workflow Cisplatin-Induced Pica Experimental Workflow Acclimation Acclimation & Baseline Measurement (Several days) Drug_Admin Test Compound Administration (e.g., this compound or Aprepitant) Acclimation->Drug_Admin Cisplatin_Admin Cisplatin Injection (e.g., 6 mg/kg, i.p.) Drug_Admin->Cisplatin_Admin Data_Collection Measurement of Kaolin and Food Intake (Daily for several days) Cisplatin_Admin->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Workflow for Cisplatin-Induced Pica Assay.

Objective: To evaluate the anti-emetic efficacy of a test compound by measuring its ability to inhibit cisplatin-induced kaolin consumption (pica) in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Cisplatin

  • Kaolin (hydrated aluminum silicate)

  • Standard rat chow and water

  • Test compounds (this compound, Aprepitant) and vehicle

  • Cages with wire mesh floors to separate feces and spilled food/kaolin

Procedure:

  • Acclimation and Baseline: Rats are individually housed and acclimated to the testing environment for several days. During this period, they have free access to pre-weighed amounts of standard chow, water, and kaolin. Daily consumption of each is measured to establish a baseline.

  • Drug Administration: On the day of the experiment, rats are pre-treated with the test compound (e.g., this compound or Aprepitant) or its vehicle at the desired dose and route of administration (e.g., oral gavage or intraperitoneal injection).

  • Induction of Pica: A set time after drug administration (e.g., 30-60 minutes), rats are injected with cisplatin (e.g., 6 mg/kg, intraperitoneally) to induce pica.[7] A control group receives a saline injection.

  • Data Collection: For the next 24-72 hours (or longer, to assess both acute and delayed phases), the consumption of kaolin and regular food is measured daily. Body weight is also monitored.[7]

  • Data Analysis: The amount of kaolin consumed by the drug-treated group is compared to the vehicle-treated cisplatin group. A significant reduction in kaolin intake in the drug-treated group indicates anti-emetic activity.

Signaling Pathways

The primary signaling pathway for both drugs involves the blockade of the NK1 receptor.

dot

cluster_pathway NK1 Receptor Signaling Pathway in Emesis SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds to Gq_PLC Gq/11 -> PLC activation NK1R->Gq_PLC IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation in Vomiting Center Ca_PKC->Neuronal_Activation Emesis Emesis/Pica Neuronal_Activation->Emesis Antagonist This compound or Aprepitant Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Upon binding of Substance P, the NK1 receptor, a G-protein coupled receptor, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Increased levels of IP3 and DAG result in the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events contribute to neuronal excitation in the brainstem's vomiting center, ultimately triggering the emetic reflex. Both this compound and Aprepitant act by competitively blocking the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire signaling cascade.

Conclusion and Future Directions

Aprepitant stands out as a well-documented NK1 receptor antagonist with proven efficacy in rat models of cisplatin-induced pica, mirroring its clinical utility. Its high affinity for the human NK1 receptor and its ability to cross the blood-brain barrier are key attributes.

This compound presents a more complex profile due to its dual action as a rat-specific NK1 receptor antagonist and a muscarinic receptor allosteric modulator. While this makes it an interesting tool for exploring the interplay between these two systems in emesis in rats, the lack of specific quantitative data on its antiemetic efficacy and NK1 receptor affinity in this species makes a direct comparison with Aprepitant challenging.

For researchers specifically investigating NK1 receptor antagonism in a rat model, Aprepitant offers a more straightforward and clinically translatable option. However, if the research objective is to explore novel mechanisms or the combined effects of NK1 and muscarinic receptor modulation on emesis within a rat-specific context, this compound could be a valuable, albeit less characterized, tool.

Future research should focus on generating robust quantitative data for this compound in the rat cisplatin-induced pica model, including dose-response relationships and specific binding affinities for the rat NK1 receptor. Direct, head-to-head comparative studies of this compound and Aprepitant in the same experimental paradigm would be invaluable for a more definitive assessment of their relative potencies and efficacies in rat models.

References

A Comparative Guide to WIN 62577 and Rolapitant for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between preclinical tool compounds and clinically approved drugs is paramount. This guide provides a detailed comparison of WIN 62577, a rat-specific neurokinin-1 (NK1) receptor antagonist, and Rolapitant (B1662417), a highly selective NK1 receptor antagonist approved for human use in preventing chemotherapy-induced nausea and vomiting (CINV).

This comparison highlights their distinct pharmacological profiles, species selectivity, and available in vivo data to inform the appropriate selection and application of these agents in research settings. Due to the species-specific nature of this compound and the clinical focus of Rolapitant, direct comparative in vivo studies are not available. This guide therefore contrasts their individual characteristics to provide a comprehensive overview for the research community.

Mechanism of Action and Receptor Selectivity

Both this compound and Rolapitant exert their primary effects by antagonizing the neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P. However, their selectivity and off-target activities differ significantly.

This compound is a potent and centrally active antagonist of the rat NK1 receptor but does not show significant affinity for the human NK1 receptor[1]. This species-specific activity makes it a valuable tool for preclinical studies in rats. In addition to its NK1 receptor antagonism, this compound also interacts with muscarinic acetylcholine (B1216132) receptors (M1-M4) and acts as an allosteric enhancer of acetylcholine affinity at the M3 receptor[1][2]. This polypharmacology should be a key consideration in experimental design and data interpretation.

Rolapitant is a highly selective and competitive antagonist of the human Substance P/NK1 receptor[3]. It demonstrates over 1,000-fold greater selectivity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes[4]. Unlike this compound, Rolapitant is designed for human use and has been extensively characterized for its high affinity and selectivity for the human NK1 receptor[4].

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and Rolapitant are markedly different, reflecting their intended applications.

Rolapitant: The pharmacokinetics of Rolapitant have been extensively studied in humans. It is characterized by a long terminal half-life of approximately 169 to 183 hours (about 7 days)[3][4][5]. Following oral administration, it is well-absorbed, with peak plasma concentrations reached in about 4 hours[5][6]. Rolapitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to a major active metabolite, M19[3][4][5]. Notably, Rolapitant itself is not a significant inhibitor or inducer of CYP3A4, but it does moderately inhibit CYP2D6[7][8]. While nonclinical toxicity studies of up to 6 months in duration have been conducted in rats, specific pharmacokinetic parameters in this species are not detailed in the available literature[9]. However, it has been shown to be distributed into the milk of lactating rats[7].

Quantitative Data Summary

Table 1: Comparison of General Properties

FeatureThis compoundRolapitant
Primary Target Neurokinin-1 (NK1) ReceptorNeurokinin-1 (NK1) Receptor[3]
Species Selectivity Rat-specific[1]Human[3]
Off-Target Activity M1-M4 mAChR interaction, M3 allosteric enhancer[1][2]High selectivity for NK1 receptor[4]
Clinical Use Preclinical research toolPrevention of CINV in humans[10]

Table 2: Pharmacokinetic Parameters (Human Data for Rolapitant)

ParameterThis compound (Rat)Rolapitant (Human)
Half-life (t½) Data not available~169 - 183 hours[3][4][5]
Time to Peak Plasma Concentration (Tmax) Data not available~4 hours (oral)[5][6]
Metabolism Data not availablePrimarily CYP3A4[3][4][5]
Key Metabolite Data not availableM19 (active)[3][4][5]
Protein Binding Data not available99.8% (human plasma)[3][4]
Bioavailability Data not availableNearly 100% (oral)[4]

In Vivo Efficacy

This compound: While described as a potent antagonist at the rat NK1 receptor, specific in vivo efficacy data, such as the effective dose (ED50) in animal models of emesis or other NK1-mediated behaviors, are not available in the reviewed literature.

Rolapitant: The efficacy of Rolapitant has been demonstrated in numerous clinical trials for the prevention of both acute and delayed CINV in patients undergoing highly and moderately emetogenic chemotherapy[11][12]. It is also reported to be active in animal models of chemotherapy-induced emesis[3]. In developmental toxicity studies in rats, oral doses of 2.25, 9, and 22.5 mg/kg per day were administered, with the highest dose being associated with maternal toxicity[6].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of the NK1 receptor and a typical experimental workflow for evaluating anti-emetic compounds in a rat model.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq_alpha Gq/11 NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_effects Downstream Effects (e.g., neuronal excitation, inflammation) Ca2_release->Downstream_effects Leads to PKC_activation->Downstream_effects Leads to Antagonist This compound or Rolapitant Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway

Experimental_Workflow In Vivo Efficacy Study Workflow (Rat Pica Model) Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurement (Kaolin & Food Intake) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (Vehicle, this compound, or Rolapitant) Grouping->Dosing Chemotherapy Chemotherapy Administration (e.g., Cisplatin) Dosing->Chemotherapy Monitoring Monitoring Period (24-72 hours) Chemotherapy->Monitoring Data_Collection Data Collection (Kaolin & Food Intake, Body Weight) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: In Vivo Efficacy Study Workflow

Experimental Protocols

A standard in vivo model to assess the anti-emetic potential of compounds in rats is the cisplatin-induced pica model. As rats are incapable of vomiting, the consumption of non-nutritive substances like kaolin (B608303) (pica) is used as a surrogate marker for nausea and emesis.

Objective: To evaluate the efficacy of a test compound (this compound or Rolapitant) in reducing cisplatin-induced pica in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Standard rat chow and water

  • Kaolin pellets

  • Test compound (this compound or Rolapitant) and appropriate vehicle

  • Cisplatin (B142131)

  • Cages with separate containers for food and kaolin

Procedure:

  • Acclimatization: House rats individually for at least one week to acclimate them to the housing conditions and the presence of kaolin.

  • Baseline Measurement: For 2-3 days prior to the experiment, measure daily food and kaolin intake to establish a baseline.

  • Grouping: Randomly assign rats to treatment groups (e.g., Vehicle + Cisplatin, Test Compound + Cisplatin).

  • Dosing: Administer the test compound or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before chemotherapy.

  • Induction of Pica: Administer a single intraperitoneal injection of cisplatin (e.g., 3-6 mg/kg) to induce pica.

  • Monitoring and Data Collection: Over the next 24-72 hours, measure the cumulative intake of kaolin and food, as well as changes in body weight, at regular intervals (e.g., every 24 hours).

  • Data Analysis: Compare the kaolin consumption, food intake, and body weight changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in kaolin intake in the test compound group compared to the vehicle group indicates anti-emetic efficacy.

Conclusion

This compound and Rolapitant are both valuable molecules for studying the role of the NK1 receptor, but their applications are distinct and not interchangeable.

This compound serves as a specific preclinical tool for investigating the effects of NK1 receptor antagonism in rats. Its species specificity and off-target muscarinic activity are critical factors to consider when designing experiments and interpreting results. The lack of detailed public data on its in vivo pharmacokinetics and efficacy necessitates careful dose-finding studies for any new experimental paradigm.

Rolapitant , on the other hand, is a clinically validated, highly selective NK1 receptor antagonist for human use. Its well-defined pharmacokinetic profile and proven efficacy in humans make it a benchmark compound. While it has been used in animal studies, its primary relevance is in the context of clinical and translational research.

For researchers conducting in vivo studies in rats to explore the fundamental biology of the NK1 receptor system, this compound is an appropriate, albeit complex, tool. For studies aiming to model the clinical use of NK1 receptor antagonists or for comparative pharmacology with a clinically relevant agent, understanding the profile of Rolapitant is essential, even if direct in vivo comparisons in preclinical models are limited. The choice between these compounds ultimately depends on the specific research question and the translational goals of the study.

References

Comparative Analysis of WIN 62577 and its Analogs as Allosteric Modulators of Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of WIN 62577 and its related compounds.

This guide provides a detailed comparative analysis of this compound and its analogs, focusing on their activity as allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound, initially identified as a rat-specific neurokinin NK1 receptor antagonist, has been found to interact with M1-M4 mAChRs, acting as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype. This dual activity has prompted further investigation into its analogs to understand their structure-activity relationships and to identify compounds with unique pharmacological profiles.

Quantitative Performance Comparison

The following tables summarize the binding affinities and cooperativity of this compound and its key analogs at different muscarinic receptor subtypes. The data is primarily derived from radioligand binding studies, which are a cornerstone for characterizing receptor-ligand interactions.

Table 1: Affinity (pKi) of this compound and Analogs for Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 Receptor
This compound 5.85.56.05.6
WIN 51,708 6.25.86.56.0
PG987 5.25.05.55.1

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Cooperativity (α value) of this compound and Analogs with Acetylcholine at Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 Receptor
This compound NegativeNegativePositiveNegative
WIN 51,708 NegativeNegativeNeutralNegative
PG987 Not DeterminedNot DeterminedPositiveNot Determined

Note: Cooperativity (α) reflects the fold change in the affinity of the primary ligand (acetylcholine) in the presence of the allosteric modulator. α > 1 indicates positive cooperativity (enhancement), α < 1 indicates negative cooperativity (inhibition), and α = 1 indicates neutral cooperativity.

Key Analogs and Their Distinguishing Features

  • WIN 51,708: This analog generally exhibits higher affinity for the M1, M3, and M4 muscarinic receptor subtypes compared to this compound. Unlike this compound, which shows positive cooperativity with ACh at the M3 receptor, WIN 51,708 demonstrates neutral cooperativity.[1]

  • PG987 (17-beta-hydroxy-17-alpha-ethynyl-delta(4)-androstano[3,2-b]pyrido[2,3-b]indole): A notable analog that displays a unique pharmacological profile. While it shows positive cooperativity with acetylcholine at the M3 receptor, its most distinctive feature is its ability to increase the dissociation rate of the radioligand [3H]N-methylscopolamine ([3H]NMS) from the M3 receptor.[1] This effect is contrary to that of many other allosteric modulators which typically slow down radioligand dissociation.

Experimental Protocols

The quantitative data presented in this guide are primarily based on equilibrium and non-equilibrium radioligand binding assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays for Affinity and Cooperativity Determination

Objective: To determine the binding affinity (Ki) of the test compounds for different muscarinic receptor subtypes and to quantify their allosteric modulatory effects on acetylcholine binding.

Materials:

  • Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and its analogs.

  • Primary ligand: Acetylcholine (ACh).

  • Assay buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

  • Multi-well plates.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells through homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.

  • Competition Binding Assay (for Ki determination):

    • A fixed concentration of [3H]NMS (typically near its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

  • Allosteric Modulation Assay (for cooperativity determination):

    • The effect of a fixed concentration of the test compound on the saturation binding of [3H]NMS or the competition binding of acetylcholine is measured.

    • Alternatively, the effect of increasing concentrations of the test compound on the binding of a fixed concentration of [3H]NMS in the presence and absence of a fixed concentration of acetylcholine is determined.

    • The data are fitted to an allosteric ternary complex model to calculate the cooperativity factor (α).

Signaling Pathways and Experimental Workflows

The interaction of this compound and its analogs with muscarinic receptors modulates downstream signaling pathways. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various intracellular signaling cascades.

Muscarinic_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling mAChR Muscarinic Receptor (M1, M3, M5) Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response ACh Acetylcholine ACh->mAChR Binds to Orthosteric Site WIN62577 This compound (Allosteric Modulator) WIN62577->mAChR Binds to Allosteric Site

Caption: Signaling pathway for Gq/11-coupled muscarinic receptors modulated by an allosteric ligand.

The experimental workflow for characterizing these compounds involves a multi-step process, from initial screening to detailed pharmacological characterization.

Experimental_Workflow Start Start: Synthesize or Procure Analogs Screening Primary Screening: Radioligand Binding Assay (e.g., vs. [3H]NMS) Start->Screening Hit_Identification Hit Identification: Analogs with Significant Muscarinic Receptor Affinity Screening->Hit_Identification Secondary_Assay Secondary Assays: - Affinity Determination (Ki) - Cooperativity Studies (α) Hit_Identification->Secondary_Assay Active Compounds Functional_Assay Functional Assays: (e.g., Calcium Mobilization, GTPγS Binding) Secondary_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

WIN 62,577: A Comparative Analysis of its Cross-Reactivity with Muscarinic and Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of WIN 62,577, a compound primarily identified as a potent, rat-specific neurokinin 1 (NK1) receptor antagonist. Beyond its primary target, WIN 62,577 exhibits significant interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), acting as an allosteric modulator. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of WIN 62,577, offering a detailed comparison of its binding affinities and the experimental methodologies used for their determination.

Summary of Cross-Reactivity Data

WIN 62,577's cross-reactivity has been notably characterized at the M1 through M4 subtypes of muscarinic acetylcholine receptors. It functions as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype. The compound displays log affinities for the unliganded M1-M4 receptors in the micromolar range.[1] While it is a potent antagonist at the rat NK1 receptor, it shows low affinity for the human NK1 receptor.[1]

The following table summarizes the quantitative data on the binding affinity of WIN 62,577 at its primary target and off-target muscarinic receptors.

Receptor TargetSpeciesBinding Affinity (Kᵢ in µM)Apparent Association Rate (k+₁)Apparent Dissociation Rate (k₋₁)Reference
NK1RatPotent Antagonist (Specific values not available in the provided search results)--[1]
NK1HumanLow Affinity (Specific values not available in the provided search results)--[1]
M1 MuscarinicNot Specified~3.2--[1]
M2 MuscarinicNot Specified~2.0--[1]
M3 MuscarinicNot Specified~5.0--[1]
M4 MuscarinicNot Specified~2.5--[1]

Note: The binding affinity (Ki) values for muscarinic receptors are derived from log affinities in the range of 5 to 6.7 as reported in Lazareno et al., 2002, and converted to micromolar concentrations. Specific kinetic rate constants (k+₁ and k₋₁) were not detailed in the provided search results.

Signaling Pathways and Experimental Workflows

The interaction of WIN 62,577 with its target receptors initiates distinct signaling cascades. At the NK1 receptor, it acts as an antagonist, blocking the downstream signaling typically initiated by Substance P. At muscarinic receptors, its role as an allosteric modulator influences the receptor's response to the endogenous ligand, acetylcholine.

Below are diagrams illustrating these interactions and the experimental workflow commonly used to assess receptor binding.

WIN_62577_Signaling_Pathways cluster_NK1 NK1 Receptor Antagonism cluster_mAChR Muscarinic Receptor Allosteric Modulation Substance P Substance P NK1 NK1 Receptor Substance P->NK1 Binds WIN 62,577_NK1 WIN 62,577 WIN 62,577_NK1->NK1 Blocks Gq/11 Gq/11 NK1->Gq/11 Activates PLC PLC Gq/11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular Response_NK1 Cellular Response (Blocked) Ca_PKC->Cellular Response_NK1 ACh Acetylcholine mAChR Muscarinic Receptor (e.g., M3) ACh->mAChR Binds WIN 62,577_mAChR WIN 62,577 WIN 62,577_mAChR->ACh Enhances Affinity WIN 62,577_mAChR->mAChR Binds to Allosteric Site Gq/11_mAChR Gq/11 mAChR->Gq/11_mAChR Activates PLC_mAChR PLC Gq/11_mAChR->PLC_mAChR IP3_DAG_mAChR IP3 / DAG PLC_mAChR->IP3_DAG_mAChR Ca_PKC_mAChR Ca²⁺ / PKC IP3_DAG_mAChR->Ca_PKC_mAChR Cellular Response_mAChR Enhanced Cellular Response Ca_PKC_mAChR->Cellular Response_mAChR

Caption: Signaling pathways of WIN 62,577 at NK1 and muscarinic receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Displacement Assay cluster_analysis Data Analysis A Cell Culture (e.g., CHO cells expressing receptor) B Membrane Preparation A->B C Incubate Membranes with Radioligand (e.g., [³H]NMS for mAChRs) and varying concentrations of WIN 62,577 B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Generate Competition Binding Curves E->F G Calculate IC₅₀ and Kᵢ values F->G

Caption: Workflow for radioligand displacement binding assay.

Detailed Experimental Protocols

The following protocols are based on methodologies typically employed in the study of receptor-ligand interactions and are consistent with the experiments described in the cited literature.[2][3][4][5][6]

Radioligand Displacement Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of WIN 62,577 for M1-M4 muscarinic acetylcholine receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, or M4 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • WIN 62,577.

  • Binding buffer (e.g., PBS, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of [³H]NMS (typically near its Kₑ value), and varying concentrations of WIN 62,577.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]NMS against the logarithm of the concentration of WIN 62,577. The concentration of WIN 62,577 that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assay for Allosteric Modulation

Objective: To assess the effect of WIN 62,577 on the potency of acetylcholine (ACh) at muscarinic receptors.

Materials:

  • Intact cells expressing the muscarinic receptor subtype of interest.

  • Acetylcholine (ACh).

  • WIN 62,577.

  • Assay buffer.

  • A system to measure downstream signaling (e.g., a fluorometric imaging plate reader to measure changes in intracellular calcium).

Procedure:

  • Cell Preparation: Plate the cells in a suitable microplate and allow them to adhere.

  • Compound Addition: Add varying concentrations of WIN 62,577 to the cells and incubate for a predetermined time.

  • Agonist Stimulation: Add varying concentrations of acetylcholine to the wells.

  • Signal Detection: Measure the functional response (e.g., calcium mobilization) at various time points after agonist addition.

  • Data Analysis: Construct dose-response curves for acetylcholine in the presence and absence of different concentrations of WIN 62,577. A leftward shift in the acetylcholine dose-response curve in the presence of WIN 62,577 indicates a positive allosteric modulation of ACh affinity.

Conclusion

WIN 62,577 is a pharmacologically interesting compound with a dual mode of action. Its high affinity and species selectivity for the rat NK1 receptor make it a valuable tool for preclinical research in this area. Concurrently, its allosteric modulatory effects on muscarinic acetylcholine receptors highlight a significant cross-reactivity profile that should be considered in the interpretation of experimental results. The data and protocols presented in this guide offer a framework for the comparative analysis of WIN 62,577 and other compounds with similar dual-target characteristics.

References

A Comparative Guide: WIN 62577 Versus Classical mAChR Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of WIN 62577 with classical allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction to mAChR Allosteric Modulation

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] They are crucial drug targets for a variety of diseases. Allosteric modulators offer a sophisticated approach to targeting these receptors by binding to a site topographically distinct from the orthosteric site where ACh binds. This allows for the modulation of ACh's affinity and/or efficacy, providing a potential for greater subtype selectivity and a more nuanced pharmacological response compared to direct agonists or antagonists.

Classical allosteric modulators, such as gallamine (B1195388) and alcuronium (B1664504), have been extensively studied and are known to bind to a "common" allosteric site on mAChRs. In contrast, this compound represents a class of modulators that interact with a second, distinct allosteric site, leading to different pharmacological profiles.[2]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and cooperativity of this compound and classical mAChR allosteric modulators.

Table 1: Binding Affinities (Ki in µM) of Allosteric Modulators at mAChR Subtypes

ModulatorM1M2M3M4M5
This compound ~2.0 - 100~2.0 - 100~2.0 - 100~2.0 - 100N/A
Gallamine 240.2527.5N/AN/A
Alcuronium 1.50.61.01.03.0

Table 2: Cooperativity with Orthosteric Ligands

ModulatorOrthosteric LigandM1M2M3M4M5
This compound AcetylcholineNegative/NeutralNegative/NeutralPositiveNegative/NeutralN/A
Gallamine [³H]NMSNegativeNegativeNegativeN/AN/A
Alcuronium [³H]NMSNegativePositiveNegativePositiveNegative

Note: Cooperativity is described as positive (enhances affinity), negative (decreases affinity), or neutral. The effect of this compound can vary depending on the specific orthosteric ligand and the receptor subtype.[2] It is notably an allosteric enhancer of ACh affinity at the M3 receptor.[3]

Signaling Pathways

mAChRs couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Downstream Signaling Agonist (ACh) Agonist (ACh) mAChR mAChR Agonist (ACh)->mAChR Binds Gq/11 Gq/11 mAChR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Co-activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 mAChRs.

Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_downstream Downstream Signaling Agonist (ACh) Agonist (ACh) mAChR mAChR Agonist (ACh)->mAChR Binds Gi/o Gi/o mAChR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

Caption: Gi/o Signaling Pathway for M2 and M4 mAChRs.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

radioligand_binding_workflow Prepare Membranes Prepare Membranes Incubation Incubation Prepare Membranes->Incubation Add membranes expressing mAChR subtype Filtration Filtration Incubation->Filtration Incubate with [3H]NMS and varying concentrations of modulator Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Separate bound from free radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Quantify radioactivity Determine IC50 and Ki Determine IC50 and Ki Data Analysis->Determine IC50 and Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired mAChR subtype.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of the unlabeled allosteric modulator (e.g., this compound, gallamine, or alcuronium).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the modulator concentration. Determine the IC50 value (the concentration of modulator that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP1) Accumulation Assay

This functional assay measures the activation of Gq-coupled mAChRs (M1, M3, M5) by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the second messenger IP3.

ip1_assay_workflow Cell Seeding Cell Seeding Stimulation Stimulation Cell Seeding->Stimulation Plate cells expressing mAChR subtype Lysis and Detection Lysis and Detection Stimulation->Lysis and Detection Incubate with agonist and/or modulator HTRF Reading HTRF Reading Lysis and Detection->HTRF Reading Add HTRF reagents Data Analysis Data Analysis HTRF Reading->Data Analysis Measure fluorescence Determine EC50 Determine EC50 Data Analysis->Determine EC50

Caption: Experimental Workflow for IP1 Accumulation Assay.

Detailed Steps:

  • Cell Culture: Culture cells expressing the desired Gq-coupled mAChR subtype in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Stimulation: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of the agonist (e.g., acetylcholine) and/or allosteric modulator.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP1-d2 analog and a europium cryptate-labeled anti-IP1 antibody).

  • HTRF Reading: After a further incubation period at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the agonist/modulator concentration to generate dose-response curves and determine EC50 values.

Conclusion

This compound and classical mAChR allosteric modulators represent two distinct classes of compounds that fine-tune the activity of muscarinic receptors. The primary distinction lies in their binding sites, with classical modulators like gallamine and alcuronium acting at a common extracellular allosteric site, while this compound interacts with a second, pharmacologically distinct site.[2] This difference in binding location translates to varied pharmacological effects, including different patterns of subtype selectivity and cooperativity with orthosteric ligands. Notably, this compound has been identified as a positive allosteric modulator of acetylcholine affinity at the M3 receptor, a property not shared by all classical modulators.[3] The choice of allosteric modulator for research or therapeutic development will depend on the desired pharmacological profile and the specific mAChR subtype being targeted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of these important modulators.

References

Validating WIN 62577 Activity: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays used to validate the activity of WIN 62577, a molecule with dual activity as a positive allosteric modulator of the M3 muscarinic acetylcholine (B1216132) receptor and a rat-specific antagonist of the neurokinin 1 (NK1) receptor. We present detailed experimental protocols and comparative data to assist researchers in selecting the appropriate assays for their studies.

Overview of this compound and Alternatives

This compound is a synthetic organic compound that exhibits complex pharmacology. It enhances the affinity of acetylcholine at M3 muscarinic receptors, which are Gq-coupled receptors involved in various physiological processes, including smooth muscle contraction and glandular secretion.[1][2] Concurrently, it acts as a potent antagonist at the rat NK1 receptor, a receptor for the neuropeptide Substance P, which is implicated in pain, inflammation, and anxiety.[1]

For comparative purposes, this guide includes data on related compounds:

  • WIN 51,708: An analog of this compound that also interacts with muscarinic receptors and acts as an NK1 receptor antagonist.[1][3]

  • PG987: Another analog of this compound with distinct effects on muscarinic receptors.[1]

  • Other Allosteric Modulators: Compounds such as strychnine (B123637) and gallamine, which bind to different allosteric sites on muscarinic receptors, are included for mechanistic comparison.[1]

  • NK1 Receptor Antagonists: Aprepitant, a clinically used NK1 receptor antagonist, serves as a benchmark for the NK1 antagonist activity of this compound.

Comparative Performance Data

The following table summarizes the binding affinities of this compound and its analogs for muscarinic receptors. While direct functional data (EC50/IC50) for this compound in functional assays is not extensively published, the binding data provides a strong indication of its potency and selectivity.

CompoundReceptor SubtypeLog Affinity (K)Cooperativity with AcetylcholineReference
This compound M15.9Negative[1]
M25.6Negative[1]
M3 6.1 Positive [1]
M45.7Negative[1]
WIN 51,708 M16.7Negative[1]
M26.5Negative[1]
M36.6Neutral[1]
M46.3Negative[1]
PG987 M15.8Negative[1]
M25.5Negative[1]
M36.0Positive[1]
M45.6Negative[1]

Note: Higher log affinity values indicate stronger binding. Positive cooperativity suggests that the compound enhances the binding and/or effect of acetylcholine.

Key Functional Assays to Validate this compound Activity

Two primary types of functional assays are recommended to validate the dual activity of this compound:

  • Calcium Mobilization Assay: To confirm its activity as a positive allosteric modulator at the Gq-coupled M3 muscarinic receptor.

  • Inhibition of Substance P-Induced Signaling: To validate its antagonist activity at the NK1 receptor.

M3 Muscarinic Receptor Positive Allosteric Modulation: Calcium Mobilization Assay

Activation of the M3 muscarinic receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. As a positive allosteric modulator, this compound is expected to enhance the calcium response induced by acetylcholine.

Experimental Protocol: Calcium Mobilization Assay

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase by this compound in cells expressing the M3 muscarinic receptor.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Acetylcholine (agonist).

  • This compound and other test compounds.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Culture: Seed the M3-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of acetylcholine and the test compounds (this compound, WIN 51,708, etc.) in HBSS.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add this compound or other test compounds to the wells and incubate for a predetermined time (e.g., 15 minutes).

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence.

    • Inject acetylcholine into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Plot the response as a function of acetylcholine concentration in the presence and absence of this compound.

    • Determine the EC50 of acetylcholine with and without the modulator to quantify the potentiation effect.

Expected Outcome

This compound should produce a leftward shift in the acetylcholine concentration-response curve, indicating an increase in the potency of acetylcholine. There may also be an increase in the maximal response.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3R ACh->M3R Binds WIN62577 This compound (PAM) WIN62577->M3R Enhances ACh binding Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor Ca Ca ER->Ca Releases

Caption: Calcium mobilization assay workflow.

NK1 Receptor Antagonism: Inhibition of Substance P-Induced Calcium Influx

As a competitive antagonist at the rat NK1 receptor, this compound should block the intracellular signaling cascade initiated by the natural ligand, Substance P. The NK1 receptor is also Gq-coupled, and its activation leads to an increase in intracellular calcium.

Experimental Protocol: Inhibition of Substance P-Induced Calcium Influx

Objective: To measure the inhibitory effect of this compound on Substance P-induced intracellular calcium increase in cells expressing the rat NK1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the rat NK1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Substance P (agonist).

  • This compound, WIN 51,708, and other test antagonists.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Culture and Dye Loading: Follow the same procedure as described for the M3 receptor assay.

  • Compound Preparation: Prepare serial dilutions of this compound and other antagonists. Prepare a fixed, sub-maximal concentration of Substance P (e.g., its EC80).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound or other antagonists to the wells and incubate for a specified time (e.g., 20-30 minutes).

    • Place the plate in the fluorescence microplate reader and measure baseline fluorescence.

    • Inject the fixed concentration of Substance P into the wells and immediately begin recording fluorescence intensity.

  • Data Analysis:

    • Calculate the peak fluorescence response to Substance P in the presence of each concentration of the antagonist.

    • Plot the percentage inhibition of the Substance P response as a function of the antagonist concentration.

    • Determine the IC50 value for this compound and other antagonists.

Expected Outcome

This compound should dose-dependently inhibit the calcium influx induced by Substance P, allowing for the calculation of an IC50 value, which can be compared to other NK1 antagonists.

dot

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases SubstanceP Substance P SubstanceP->NK1R Binds WIN62577 This compound (Antagonist) WIN62577->NK1R Blocks Binding

Caption: NK1 receptor signaling pathway.

Conclusion

The dual activity of this compound necessitates a multi-assay approach for its complete functional validation. The presented protocols for calcium mobilization assays provide robust methods to quantify its positive allosteric modulation of the M3 muscarinic receptor and its antagonist activity at the rat NK1 receptor. By comparing the performance of this compound with its analogs and other relevant compounds, researchers can gain a comprehensive understanding of its pharmacological profile. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental workflows.

References

A Head-to-Head Comparison of WIN 62577 and Gallamine: Allosteric Modulators of Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs): WIN 62577 and gallamine (B1195388). While both compounds influence cholinergic signaling, they do so through distinct mechanisms and with different receptor subtype selectivities. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in research and development.

At a Glance: Key Differences

FeatureThis compoundGallamine
Primary Target Allosteric site on muscarinic receptorsPrimarily nicotinic acetylcholine receptors at the neuromuscular junction; also muscarinic receptors
Mechanism of Action at mAChRs Allosteric enhancer of acetylcholine affinity, particularly at the M3 receptor.[1] Binds to a site distinct from gallamine.Mixed competitive antagonist and allosteric modulator, with selectivity for the M2 receptor subtype.
Primary Effect at mAChRs Potentiates the effect of acetylcholine.Primarily blocks the effect of acetylcholine.

Quantitative Analysis: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of this compound and gallamine for various muscarinic receptor subtypes. It is important to note that while specific Ki values for gallamine are available for several subtypes, the data for this compound is presented as a log affinity range.

Receptor SubtypeThis compound AffinityGallamine Affinity (Ki)
M1 Log affinity range: 5.0 - 6.724 nM
M2 Log affinity range: 5.0 - 6.72.4 nM
M3 Log affinity range: 5.0 - 6.7Low affinity
M4 Log affinity range: 5.0 - 6.7Low affinity
M5 Data not availableData not available

Note: The affinity of WIN compounds, including this compound, for M1-M4 muscarinic receptors has been reported to have a log affinity in the range of 5 to 6.7.[1] Gallamine demonstrates a higher affinity for the M2 receptor subtype compared to the M1 subtype.

Mechanism of Action and Signaling Pathways

Both this compound and gallamine exert their effects on muscarinic receptors through allosteric modulation, meaning they bind to a site on the receptor that is different from the orthosteric site where acetylcholine binds. However, their specific mechanisms and the consequences for downstream signaling are distinct.

Gallamine acts as a negative allosteric modulator, particularly at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G proteins (Gi/o). Activation of M2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to an allosteric site, gallamine can reduce the affinity and/or efficacy of acetylcholine at the orthosteric site, thereby antagonizing its effects.

This compound , in contrast, is an allosteric enhancer of acetylcholine affinity, with a noted effect at the M3 muscarinic receptor. M3 receptors are coupled to Gq/11 proteins. Activation of M3 receptors stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). This compound potentiates the action of acetylcholine, leading to an enhanced downstream signal. Importantly, studies have shown that this compound and gallamine bind to distinct allosteric sites on the M3 receptor.[1]

cluster_gallamine Gallamine Signaling Pathway cluster_win62577 This compound Signaling Pathway Gallamine Gallamine M2_Receptor_G M2 Receptor Gallamine->M2_Receptor_G Binds to allosteric site Gi_o_G Gi/o Protein M2_Receptor_G->Gi_o_G Inhibits AC_G Adenylyl Cyclase Gi_o_G->AC_G Inhibits cAMP_G cAMP AC_G->cAMP_G Decreases WIN_62577 WIN_62577 M3_Receptor_W M3 Receptor WIN_62577->M3_Receptor_W Enhances ACh binding Gq_11_W Gq/11 Protein M3_Receptor_W->Gq_11_W Activates PLC_W Phospholipase C Gq_11_W->PLC_W Activates PIP2_W PIP2 PLC_W->PIP2_W Hydrolyzes IP3_DAG_W IP3 & DAG PIP2_W->IP3_DAG_W Ca2_PKC_W Ca2+ & PKC IP3_DAG_W->Ca2_PKC_W Increases

Figure 1. Signaling pathways of Gallamine and this compound.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of this compound and gallamine for the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound and gallamine triethiodide.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the unlabeled competitor (this compound or gallamine).

  • Total and Nonspecific Binding: For total binding, omit the competitor. For nonspecific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare membrane preps, [3H]-NMS, and competitors Start->Prepare_Reagents Incubate Incubate membrane, [3H]-NMS, and competitor Prepare_Reagents->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Figure 2. Radioligand Binding Assay Workflow.
Functional Assay: Measurement of Intracellular Calcium Mobilization (for M3-Coupled Receptors)

This assay is suitable for assessing the functional effects of this compound and gallamine on Gq/11-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Acetylcholine.

  • This compound and gallamine.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound or gallamine to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of acetylcholine to stimulate the receptors.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Analyze the kinetic data to determine the effect of the test compounds on the acetylcholine-induced calcium response. For this compound, an enhancement of the response is expected. For gallamine, an inhibition of the response is expected.

Functional Assay: Measurement of cAMP Accumulation (for M2-Coupled Receptors)

This assay is designed to evaluate the functional consequences of this compound and gallamine on Gi/o-coupled muscarinic receptors (M2, M4).

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M2 cells).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Forskolin (an adenylyl cyclase activator).

  • Acetylcholine.

  • This compound and gallamine.

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a suitable multi-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or gallamine.

  • Stimulation: Add a fixed concentration of acetylcholine in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of inhibition by the M2 receptor.

  • Cell Lysis: After the stimulation period, lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Determine the effect of the test compounds on the acetylcholine-mediated inhibition of forskolin-stimulated cAMP production. For gallamine, a potentiation of the inhibitory effect of acetylcholine would be expected if it were to act as a positive allosteric modulator in this context, while an attenuation of the effect would be seen if it acts as a negative modulator. The effect of this compound on M2 receptors would also be determined.

Conclusion

This compound and gallamine represent two distinct classes of allosteric modulators of muscarinic acetylcholine receptors. Gallamine, a well-characterized neuromuscular blocking agent, also functions as a potent allosteric antagonist at M2 muscarinic receptors. In contrast, this compound acts as an allosteric enhancer of acetylcholine at M3 receptors, highlighting its potential for therapeutic applications where potentiation of cholinergic signaling is desired. The differing mechanisms of action and receptor subtype selectivities of these two compounds underscore the complexity and therapeutic potential of targeting allosteric sites on G-protein coupled receptors. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other allosteric modulators, facilitating further research and drug discovery in this important area.

References

Safety Operating Guide

Essential Safety and Disposal Guide for WIN 62577

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential safety information and detailed disposal procedures for WIN 62577, a species-selective tachykinin NK1 receptor antagonist. Adherence to these protocols is critical due to the compound's potential health and environmental hazards.

Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the foundation of safe handling. Key data for this compound is summarized below.

PropertyValue
CAS Number 144177-32-2[1][2][3][4]
Molecular Formula C29H31N3O[1][3][5]
Molecular Weight 437.58 g/mol [5]
Appearance Solid powder[2]
Solubility Soluble in DMSO.[2] Insoluble in water
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[2] Store in a dry, dark place.[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following potential effects:

  • Health Hazards: Suspected of causing genetic defects and cancer. It may also cause an allergic skin reaction.

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.

  • Physical Hazards: Combustible solid.

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required.

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask (type N95 or equivalent).

Proper Disposal Procedures

Due to its hazardous properties, this compound and its containers must be disposed of as chemical hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, wipes, and weighing papers, in a designated and clearly labeled hazardous waste container.

    • For solutions of this compound, use a separate, compatible, and labeled container for liquid hazardous waste.

  • Container Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Ensure the storage area is cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and hazards.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures

Spills: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. Clean the spill area thoroughly with a suitable detergent and water.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This guide is intended to provide essential information for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the full Safety Data Sheet (SDS) before working with this compound. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidance for Handling WIN 62577

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like WIN 62577. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a solid, combustible compound, adherence to proper personal protective equipment protocols is mandatory. The following table summarizes the required PPE based on available safety information.[1]

PPE CategoryItemSpecification
Respiratory Dust MaskType N95 (US)
Hand GlovesNitrile or Latex
Eye Safety GlassesEyeshields
Body Lab CoatStandard

Storage: this compound should be stored at -20°C.[1]

Emergency Procedures: First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following guidelines are based on standard laboratory procedures for handling solid chemical compounds.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately dust off any solid material.[2] Flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure a safe laboratory environment.

Spill Cleanup Protocol

In the case of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the prescribed PPE (N95 mask, gloves, eye protection, lab coat).

  • Contain the Spill: Cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect the Waste: Carefully sweep the absorbed material into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous chemical waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled, sealed hazardous waste containerCollect in a designated, properly labeled container for chemical waste.
Contaminated Materials Labeled, sealed hazardous waste bag or containerIncludes gloves, wipes, and absorbent materials used for cleanup.
Empty Containers Labeled hazardous waste containerRinse with a suitable solvent; collect the rinseate as hazardous waste. The container should also be disposed of as hazardous waste.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Always follow local and institutional regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound A Preparation - Review Safety Information - Don Required PPE B Handling - Weigh and handle in a ventilated enclosure - Avoid creating dust A->B C Experimentation - Follow established protocols - Maintain containment B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal - Segregate hazardous waste - Label and store appropriately D->E F Doffing PPE - Remove PPE in the correct order - Dispose of contaminated PPE as hazardous waste E->F

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.